Product packaging for Cenicriviroc(Cat. No.:CAS No. 497223-25-3)

Cenicriviroc

Cat. No.: B192934
CAS No.: 497223-25-3
M. Wt: 696.9 g/mol
InChI Key: PNDKCRDVVKJPKG-WHERJAGFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cenicriviroc is a member of the class of benzazocines that is (5Z)-1,2,3,4-tetrahydro-1-benzazocine which is substituted by a 2-methylpropyl, N-{4-[(S)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]phenyl}carboxamide and 4-(2-butoxyethoxy)phenyl groups at positions 1, 5 and 8, respectively. It is a potent chemokine 2 and 5 receptor antagonist currently in development for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). It has a role as a chemokine receptor 5 antagonist, an anti-HIV agent, a chemokine receptor 2 antagonist, an antirheumatic drug and an anti-inflammatory agent. It is a diether, a member of imidazoles, a sulfoxide, an aromatic ether, a secondary carboxamide and a benzazocine.
This compound has been used in trials studying the treatment of HIV-infection/AIDS, AIDS Dementia Complex, Nonalcoholic Steatohepatitis, Human Immunodeficiency Virus, and HIV-1-Associated Cognitive Motor Complex.
This compound is an orally bioavailable, dual inhibitor of human C-C chemokine receptor types 2 (CCR2;  CD192) and 5 (CCR5;  CD195), with potential immunomodulating, anti-inflammatory and antiviral activities. Upon oral administration, this compound specifically binds to and prevents the activation of both CCR2 and CCR5. This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways and may inhibit inflammatory processes. The G-protein coupled chemokine receptors CCR2 and CCR5 are expressed on the surface of monocytes and macrophages and stimulate their migration and infiltration;  they play key roles in inflammation and autoimmune diseases. In addition, this compound inhibits human immunodeficiency virus (HIV)-1 entry via CCR5 coreceptor interaction.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.
an inhibitor of HIV-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H52N4O4S B192934 Cenicriviroc CAS No. 497223-25-3

Properties

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDKCRDVVKJPKG-WHERJAGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H52N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497223-25-3
Record name Cenicriviroc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497223-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cenicriviroc [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cenicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CENICRIVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15C116UA4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cenicriviroc's Mechanism of Action in Liver Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Cenicriviroc (CVC) is an oral, once-daily, potent dual antagonist of the C-C chemokine receptors type 2 (CCR2) and type 5 (CCR5). Its mechanism of action in liver fibrosis is predicated on a two-pronged approach: inhibiting the recruitment of inflammatory monocytes and macrophages to the injured liver via CCR2 blockade, and directly impeding the pro-fibrogenic activity of hepatic stellate cells (HSCs) through CCR5 antagonism. Preclinical studies across various animal models demonstrated significant anti-inflammatory and antifibrotic effects. The Phase 2b CENTAUR trial showed a significant improvement in fibrosis in adults with nonalcoholic steatohepatitis (NASH), although it did not meet its primary endpoint related to NASH resolution. However, the subsequent Phase 3 AURORA trial was terminated for lack of efficacy. This guide provides an in-depth examination of CVC's mechanism, supported by data from key preclinical and clinical studies.

The Pathophysiology of Liver Fibrosis and the Role of Chemokine Signaling

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily collagen, which distorts the hepatic architecture and can lead to cirrhosis and liver failure. In diseases like NASH, chronic lipotoxicity and metabolic stress cause hepatocyte injury. This initial damage triggers an inflammatory cascade, which is central to the progression of fibrosis.

A key element of this inflammatory response is the chemokine signaling system. Damaged liver cells, including hepatocytes and resident macrophages (Kupffer cells), release chemokines that act as chemoattractants for circulating immune cells.[1] The CCL2/CCR2 and CCL5/CCR5 axes are particularly crucial in this process, mediating the recruitment of monocytes and the activation of HSCs, the primary collagen-producing cells in the liver.[2][3]

This compound: A Dual CCR2/CCR5 Antagonist

This compound is a small molecule drug that simultaneously blocks the CCR2 and CCR5 receptors with nanomolar potency.[2][4] This dual antagonism is designed to interrupt two critical pathways in the progression of liver fibrosis.

Core Mechanism of Action

Inhibition of Inflammatory Cell Recruitment via CCR2 Blockade

The CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) and CCR2 axis is a primary driver of monocyte recruitment to sites of inflammation.[5]

  • Initiation: Following liver injury, stressed or dying hepatocytes, activated HSCs, and Kupffer cells secrete high levels of CCL2.[1][6]

  • Recruitment: CCL2 binds to the CCR2 receptor expressed on the surface of circulating monocytes.[1][7]

  • Infiltration & Differentiation: This binding event triggers the migration of these monocytes from the bloodstream into the liver tissue. Once in the liver, they differentiate into pro-inflammatory, pro-fibrotic macrophages.[5][8]

  • Fibrosis Amplification: These newly recruited macrophages release a host of pro-inflammatory and pro-fibrotic mediators, such as Transforming Growth Factor-beta (TGF-β), which directly activate HSCs to produce collagen.[1]

  • CVC Intervention: By competitively blocking the CCR2 receptor, CVC prevents CCL2 from binding, thereby inhibiting the recruitment and accumulation of these detrimental monocyte-derived macrophages in the liver.[7][9]

CCR2_Pathway cluster_blood Bloodstream cluster_liver Liver Tissue Monocyte CCR2+ Monocyte Macrophage Pro-fibrotic Macrophage Monocyte->Macrophage differentiates into Injury Liver Injury (e.g., NASH) HSC Hepatic Stellate Cell (HSC) Injury->HSC activates Kupffer Kupffer Cell Injury->Kupffer activates Fibrosis Collagen Deposition (Fibrosis) HSC->Fibrosis produces CCL2 CCL2 HSC->CCL2 secretes Kupffer->CCL2 secretes Macrophage->HSC activates (TGF-β) CVC This compound CVC->CCL2 BLOCKS CCL2->Monocyte binds CCR2 recruits

Caption: CVC blocks the CCL2/CCR2 axis, inhibiting monocyte recruitment.
Direct Antifibrotic Effects via CCR5 Blockade

The CCL5 (also known as RANTES) and CCR5 axis is implicated in both the inflammatory response and the direct activation of HSCs.[3][10]

  • Expression: CCR5 is expressed on various immune cells, including T-cells and macrophages, as well as directly on HSCs.[11][12]

  • Activation: In the injured liver, inflammatory cells release CCL5.[13]

  • HSC Response: CCL5 binding to CCR5 on HSCs promotes their migration, proliferation, and secretion of chemokines and collagen, directly contributing to the fibrotic process.[10][12]

  • CVC Intervention: CVC's antagonism of CCR5 directly hinders these pro-fibrogenic actions of HSCs, complementing its anti-inflammatory effects from CCR2 blockade.[14]

CCR5_Pathway cluster_liver Liver Tissue ImmuneCells Inflammatory Cells (T-Cells, Macrophages) CCL5 CCL5 ImmuneCells->CCL5 secretes HSC CCR5+ Hepatic Stellate Cell (HSC) Activation HSC Activation Proliferation Migration HSC->Activation leads to Fibrosis Collagen Deposition (Fibrosis) Activation->Fibrosis drives CVC This compound CVC->CCL5 BLOCKS CCL5->HSC binds CCR5

Caption: CVC blocks the CCL5/CCR5 axis, inhibiting HSC activation.

Preclinical Evidence and Experimental Protocols

CVC's antifibrotic activity was validated in several preclinical animal models of liver fibrosis.[2]

Table 1: Summary of Key Preclinical Findings

Animal Model Key Findings with CVC Treatment Reference(s)
Thioacetamide (TAA)-Induced Liver Fibrosis (Rats) Significant reduction in collagen deposition and expression of collagen type 1. [4][15]
Diet-Induced NASH (Mice) Significantly reduced NAFLD Activity Score (NAS) and percentage of fibrosis area. [4][11]
Thioglycollate-Induced Peritonitis (Mice) Significantly reduced recruitment of monocytes/macrophages in vivo. [4][15]

| Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis (Mice) | Reduced liver fibrosis and macrophage accumulation. |[7] |

Experimental Protocols
  • Thioacetamide (TAA)-Induced Fibrosis: This model involves the intraperitoneal injection of TAA in rats over several weeks to induce chronic liver injury and fibrosis. CVC or a vehicle control is typically administered daily via oral gavage. Assessments include histological analysis of liver tissue for collagen deposition (e.g., Sirius Red staining), and molecular analysis for fibrogenic gene and protein expression (e.g., Collagen Type 1).[4][15]

  • Diet-Induced NASH: Mice are fed a specialized diet, such as a methionine and choline-deficient (MCD) diet or a high-fat, high-cholesterol diet, for several weeks to induce features of NASH, including steatosis, inflammation, and fibrosis. CVC is administered orally mixed with the diet or via gavage. Endpoints include histological scoring of NAS and fibrosis stage, and measurement of liver triglycerides and inflammatory markers.[4][11]

Preclinical_Workflow cluster_0 Experimental Setup cluster_1 Treatment Phase (Daily for several weeks) cluster_2 Endpoint Analysis Induction Induce Liver Fibrosis (e.g., TAA or NASH Diet) Randomize Randomize Animals Induction->Randomize Group1 Group 1: Vehicle Control Randomize->Group1 Group2 Group 2: This compound (CVC) Randomize->Group2 Harvest Harvest Liver Tissue Group1->Harvest After Treatment Period Group2->Harvest Histology Histology: - Collagen Staining - NASH CRN Score Harvest->Histology Molecular Molecular Analysis: - Gene Expression (e.g., Col1a1) - Protein Levels Harvest->Molecular

Caption: Generalized workflow for preclinical evaluation of CVC in liver fibrosis.

Clinical Trial Evidence in NASH

The efficacy and safety of CVC were primarily evaluated in two major clinical trials in adults with NASH and liver fibrosis.

Phase 2b CENTAUR Study (NCT02217475)

This randomized, double-blind, placebo-controlled study enrolled 289 subjects with NASH, a NAFLD Activity Score (NAS) of ≥4, and fibrosis stages 1-3.[16][17][18]

Table 2: Key Efficacy Results from the CENTAUR Study (Year 1)

Endpoint This compound 150 mg (n=145) Placebo (n=144) P-value Reference(s)
Primary: ≥2-point NAS improvement AND no worsening of fibrosis 16% 19% 0.52 [17][19][20]
Key Secondary: ≥1-stage fibrosis improvement AND no worsening of steatohepatitis 20% 10% 0.02 [17][19][21]

| Key Secondary: Resolution of steatohepatitis AND no worsening of fibrosis | 8% | 6% | 0.49 |[19][20] |

At year 2, the data corroborated the antifibrotic findings from year 1.[16][22] Notably, twice the proportion of patients on CVC who achieved a fibrosis response at year 1 maintained that benefit at year 2 compared to those on placebo (60% vs. 30%).[16][22]

Phase 3 AURORA Study (NCT03028740)

Based on the promising fibrosis data from CENTAUR, the larger Phase 3 AURORA study was initiated. It was a randomized, double-blind, placebo-controlled study in adults with NASH and stage F2 or F3 fibrosis.[23][24][25]

Table 3: Primary Efficacy Results from the AURORA Study (Month 12)

Endpoint This compound 150 mg Placebo P-value Reference(s)

| Primary: ≥1-stage fibrosis improvement AND no worsening of steatohepatitis | 22.3% | 25.5% | 0.21 |[23] |

The study was terminated early due to a lack of efficacy based on the results of a planned interim analysis.[23][26]

Experimental Protocols
  • Patient Population: Adults (18-75 years) with biopsy-proven NASH and significant fibrosis (stages F2-F3 for AURORA; F1-F3 for CENTAUR).[18][25]

  • Intervention: this compound 150 mg or a matching placebo, taken orally once daily.[18][23]

  • Assessment: The primary method for assessing efficacy was liver biopsy performed at baseline and at specified follow-up times (Year 1 and Year 2 for CENTAUR; Month 12 for AURORA).[16][23] Biopsies were scored by central pathologists using the NASH Clinical Research Network (CRN) system for both NAFLD Activity Score (NAS) and fibrosis stage.[27][28][29]

Clinical_Trial_Workflow Screening Screening (Biopsy-proven NASH with Fibrosis F1-F3) Randomization Randomization (1:1) Screening->Randomization CVC_Arm CVC 150mg QD Randomization->CVC_Arm Placebo_Arm Placebo QD Randomization->Placebo_Arm Year1 Year 1 Treatment CVC_Arm->Year1 Placebo_Arm->Year1 Biopsy1 Year 1 Biopsy (Primary Endpoint Analysis) Year1->Biopsy1 Year2 Year 2 Treatment (CENTAUR Study Design) Biopsy1->Year2 Biopsy2 Year 2 Biopsy (Final Analysis) Year2->Biopsy2

Caption: Simplified workflow of the CENTAUR Phase 2b clinical trial.

Biomarker Analysis

Non-invasive tests for liver fibrosis were assessed in the clinical trials. In the CENTAUR study, patients who showed a histological fibrosis response had consistent reductions in serum levels of PRO-C3 (a marker of type III collagen formation) and Enhanced Liver Fibrosis (ELF) scores.[16][22] Conversely, non-responders showed increases in the AST-to-Platelet Ratio Index (APRI) and Fibrosis-4 (FIB-4) scores.[16][22] Analysis of the CENTAUR screening population also showed that PRO-C3 levels increased with fibrosis stage.[30]

Table 4: Key Non-Invasive Biomarkers in CVC Trials

Biomarker/Score Description Finding in CVC Trials Reference(s)
PRO-C3 Marker of active type III collagen formation. Reduced in fibrosis responders. [16][22][30][31]
ELF™ Score Panel including hyaluronic acid, PIIINP, and TIMP-1. Reduced in fibrosis responders. [16][22]

| APRI & FIB-4 | Scores calculated from routine blood tests (AST, ALT, platelets). | Increased in fibrosis non-responders. |[16][22] |

Safety and Tolerability

Across both the Phase 2b and Phase 3 trials, as well as a long-term open-label rollover study, CVC 150 mg was consistently found to be safe and well-tolerated.[32] The safety profile was comparable to that of the placebo.[21][23] The most commonly reported treatment-related adverse events were generally mild and included diarrhea, fatigue, and headache.[21]

Conclusion and Future Perspectives

This compound possesses a well-defined, dual mechanism of action that targets both the inflammatory and fibrogenic pathways central to the progression of liver fibrosis. By blocking CCR2, it reduces the recruitment of pro-fibrotic macrophages, and by blocking CCR5, it directly inhibits the activation of collagen-producing hepatic stellate cells.[2][15]

While this mechanism translated into significant antifibrotic effects in preclinical models and in a key secondary endpoint of the Phase 2b CENTAUR trial, it did not meet the primary endpoint for fibrosis improvement in the larger Phase 3 AURORA trial.[17][23] The discrepancy highlights the complexities of treating NASH and the challenges of translating promising mechanistic effects into robust clinical outcomes. Despite the discontinuation of its development for NASH, the study of this compound has provided valuable insights into the role of the CCR2/CCR5 axis in human liver fibrosis and underscores the importance of these pathways as potential therapeutic targets.

References

Cenicriviroc's Impact on Monocyte and Macrophage Recruitment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenicriviroc (CVC) is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1] These receptors and their respective primary ligands, CCL2 (monocyte chemoattractant protein-1) and CCL5 (RANTES), are pivotal in orchestrating the migration and infiltration of monocytes and macrophages into tissues during inflammatory and fibrotic processes.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on monocyte and macrophage recruitment, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5

This compound's primary mechanism of action lies in its ability to simultaneously block the signaling of two key chemokine receptors: CCR2 and CCR5.[1]

  • CCR2-CCL2 Axis: The interaction between CCL2 and its receptor CCR2 is a critical driver for the egress of inflammatory monocytes from the bone marrow and their subsequent recruitment to sites of injury and inflammation.[4][5] In various pathological conditions, including non-alcoholic steatohepatitis (NASH), liver fibrosis, and HIV-associated inflammation, elevated levels of CCL2 promote the accumulation of pro-inflammatory monocyte-derived macrophages.[3][6] These macrophages, in turn, contribute to tissue damage and fibrosis through the release of pro-inflammatory cytokines and pro-fibrotic mediators.[6]

  • CCR5-CCL5 Axis: The CCR5 receptor, along with its ligand CCL5, is also implicated in the recruitment of monocytes, as well as other immune cells like T-lymphocytes and hepatic stellate cells.[7] The activation of CCR5 signaling contributes to the inflammatory milieu and the progression of fibrosis.[7]

By acting as a dual antagonist, this compound effectively disrupts these critical pathways, thereby inhibiting the recruitment of monocytes and their differentiation into tissue-damaging macrophages.[3] This dual blockade is considered more effective than targeting either receptor alone.[8]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on monocyte and macrophage recruitment and associated inflammatory markers from key preclinical and clinical studies.

Table 1: Preclinical Data on Monocyte/Macrophage Recruitment

Animal ModelCVC DoseOutcome MeasureResultp-valueReference
Thioglycollate-induced peritonitis (mouse)≥20 mg/kg/dayMonocyte/macrophage recruitmentSignificantly reduced< 0.05[9]
Diet-induced NASH (mouse)0.015% in diet (12 weeks)M1-like macrophages in liverFewer M1-like macrophagesNot specified[10]
Diet-induced NASH (mouse)0.015% in diet (12 weeks)M2-like macrophages in liverMore M2-like macrophagesNot specified[10]

Table 2: Clinical Trial Data on Inflammatory and Fibrotic Markers

Clinical Trial (Phase)ConditionCVC DoseBiomarkerResultp-valueReference
CENTAUR (Phase 2b)NASH with Liver Fibrosis150 mg daily (1 year)Improvement in fibrosis by ≥1 stage20% (CVC) vs. 10% (placebo)0.02[3][6]
HIV-infected individuals on ARTNot specified (24 weeks)Plasma TGF-β1Returned to levels comparable to HIV-uninfected controls> 0.05[11]
HIV-infected individuals on ARTNot specified (24 weeks)Plasma TSP-1Remained elevated compared to controls0.009[11]
HIV-infected individuals on ARTNot specified (24 weeks)Plasma CICPReturned to levels comparable to HIV-uninfected controls> 0.05[11]
CENTAUR (Phase 2b)NASH with Liver Fibrosis150 mg daily (1 year)High-sensitivity C-reactive protein (hs-CRP)ReducedNot specified[12]
CENTAUR (Phase 2b)NASH with Liver Fibrosis150 mg daily (1 year)Interleukin-6 (IL-6)ReducedNot specified[12]
CENTAUR (Phase 2b)NASH with Liver Fibrosis150 mg daily (1 year)FibrinogenReducedNot specified[12]

Signaling Pathways Modulated by this compound

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound.

CCL2_CCR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 G_protein G-protein CCR2->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK PKC->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription (Migration, Adhesion, Proliferation) Akt->Transcription MAPK->Transcription CVC This compound CVC->CCR2 Inhibition

Figure 1: this compound's inhibition of the CCL2-CCR2 signaling pathway.

CCL5_CCR5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 G_protein G-protein CCR5->G_protein PI3K PI3K G_protein->PI3K Cytoskeletal Cytoskeletal Rearrangement G_protein->Cytoskeletal Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Transcription Gene Transcription (Inflammation, Chemotaxis) NFkB->Transcription CVC This compound CVC->CCR5 Inhibition Experimental_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment animal_model Animal Model (e.g., Thioglycollate Peritonitis) cvc_admin CVC Administration animal_model->cvc_admin tissue_harvest Tissue/Cell Harvest cvc_admin->tissue_harvest flow_cytometry_invivo Flow Cytometry Analysis (Monocyte/Macrophage Quantification) tissue_harvest->flow_cytometry_invivo cell_culture Cell Culture (Endothelial Cells, Monocytes) cvc_treatment CVC Treatment cell_culture->cvc_treatment migration_assay Trans-endothelial Migration Assay cvc_treatment->migration_assay quantification Quantification of Migrated Cells migration_assay->quantification

References

Cenicriviroc: Exploring Therapeutic Frontiers Beyond HIV and NASH

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cenicriviroc (CVC) is a potent, orally bioavailable dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). Initially developed for the treatment of HIV-1 infection, its immunomodulatory and anti-inflammatory properties have led to its investigation in non-alcoholic steatohepatitis (NASH). However, the therapeutic potential of this compound extends beyond these indications. This technical guide provides a comprehensive overview of the emerging investigational uses of this compound, focusing on its application in oncology, primary sclerosing cholangitis (PSC), COVID-19, inflammatory bowel disease (IBD), and cholestatic liver injury. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of CCR2/CCR5 antagonism.

Mechanism of Action: The Role of CCR2 and CCR5 Inhibition

This compound exerts its effects by blocking the signaling pathways of two key chemokine receptors, CCR2 and CCR5. These receptors are integral to the trafficking and recruitment of various immune cells to sites of inflammation and tissue injury.

  • CCR2 and its ligand CCL2 (MCP-1) are pivotal in the mobilization of monocytes from the bone marrow and their migration into tissues, where they can differentiate into macrophages. In various disease states, this influx of inflammatory macrophages contributes to tissue damage and fibrosis.

  • CCR5 and its ligands (e.g., CCL3, CCL4, CCL5) are primarily involved in the recruitment of T-cells, macrophages, and other immune cells. CCR5 is also a co-receptor for HIV entry into T-cells.

By inhibiting both these receptors, this compound can modulate the inflammatory milieu in a variety of pathological conditions, making it a promising candidate for a range of diseases beyond its initial indications.

Investigational Use in Oncology

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix. The infiltration of tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), often mediated by CCR2 and CCR5 signaling, can suppress anti-tumor immunity and promote tumor growth and metastasis. This compound is being investigated for its potential to remodel the TME and enhance anti-tumor immune responses.

Preclinical Studies in Colorectal Cancer

A preclinical study investigated the efficacy of this compound in a mouse model of colorectal cancer.[1]

Experimental Protocol:

  • Cell Line: CT26 murine colorectal carcinoma cells were used.

  • Animal Model: BALB/c mice were subcutaneously injected with 4 x 10^5 CT26 cells.

  • Treatment: Ten days after tumor cell implantation, mice were treated with intraperitoneal injections of this compound (20 mg/kg) three times a week for three weeks. The control group received PBS.[1]

  • Endpoints: Tumor size was measured on days 1, 7, and 21 post-treatment initiation. Gene and protein expression of various markers in tumor tissues were analyzed by qRT-PCR, western blot, and ELISA. Apoptosis was assessed by flow cytometry.[1]

Quantitative Data:

ParameterDay 1Day 7Day 21
Tumor Size Reduction (%) 12.4854.5770.57
MarkerCVC-Treated (mRNA reduction %)CVC-Treated (protein reduction %)
CCR2 -45
CCL2 -45.34
VEGF -60.94
NF-κB 42 (24h), 61 (48h), 64 (72h)62
c-Myc 90 (24h), 71 (48h), 25 (72h)34
Vimentin 22 (24h), 50 (48h), 70 (72h)55
IL-33 60 (24h), 50 (48h & 72h)44
Data from in vitro experiments on CT26 cells.[1]

Signaling Pathway:

The binding of CCL2 to CCR2 activates downstream signaling pathways like JAK/STAT and PI3K/AKT, promoting cancer cell proliferation.[1] this compound's inhibition of CCR2 is believed to disrupt these pathways, leading to reduced tumor growth.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds JAK_STAT JAK/STAT Pathway CCR2->JAK_STAT PI3K_AKT PI3K/AKT Pathway CCR2->PI3K_AKT This compound This compound This compound->CCR2 Inhibits Proliferation Cell Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

This compound's Inhibition of CCR2-Mediated Proliferation.

Investigational Use in Primary Sclerosing Cholangitis (PSC)

PSC is a chronic, progressive cholestatic liver disease with no approved medical therapy. The rationale for using this compound in PSC stems from the role of CCR2 and CCR5 in hepatic inflammation and fibrosis.

The PERSEUS Trial

The PERSEUS study was a Phase 2a, single-arm, open-label, exploratory trial designed to evaluate the efficacy and safety of this compound in adult patients with PSC.[2][3]

Experimental Protocol:

  • Study Design: A single-arm, open-label, exploratory study conducted at eight sites in the United States and Canada.[2]

  • Participants: 24 adult patients (18-75 years) with a clinical diagnosis of PSC and a serum alkaline phosphatase (ALP) level ≥1.5 times the upper limit of normal (ULN).[2]

  • Treatment: this compound 150 mg administered orally once daily for 24 weeks.[2]

  • Primary Endpoint: The primary efficacy endpoint was the percent change in ALP from baseline to week 24.[2]

  • Secondary Endpoints: Key secondary endpoints included the proportion of participants achieving ALP normalization and an overall response (decrease to <1.5 times ULN or a 50% decrease).[2]

Quantitative Data:

ParameterBaseline (Median)Week 24 (Median Change)Week 24 (Median % Change)
Alkaline Phosphatase (ALP) (U/L) 369-49.5-18.0
  • ALP Normalization: 0% of participants.[2]

  • Overall Response (<1.5x ULN or 50% decrease): 10% of participants (2 out of 20 completers) achieved a reduction in ALP to <1.5 times the ULN.[2]

Experimental Workflow:

G cluster_0 PERSEUS Trial Workflow Screening Screening (up to 6 weeks) Baseline Baseline Visit (Day 1) Screening->Baseline Treatment CVC 150mg QD (24 weeks) Baseline->Treatment FollowUp Clinic Visits (Weeks 4, 8, 12, 16, 24) Treatment->FollowUp Endpoint Primary Endpoint Analysis (% Change in ALP at Week 24) FollowUp->Endpoint

PERSEUS Clinical Trial Workflow.

Investigational Use in COVID-19

The hyperinflammatory response, or "cytokine storm," is a major contributor to the severity of COVID-19. Given the role of CCR2 and CCR5 in leukocyte trafficking, this compound was investigated for its potential to mitigate the inflammatory cascade in hospitalized patients with COVID-19 pneumonia.

Phase II Clinical Trial

An investigator-initiated, randomized, double-blind, placebo-controlled Phase II trial was conducted to assess the efficacy and safety of this compound in this patient population.[4] A larger randomized clinical trial also evaluated this compound as an immunomodulator for COVID-19 pneumonia.[5][6]

Experimental Protocol:

  • Study Design: A 2:1 randomized, placebo-controlled, double-blind phase II trial.[4] The larger trial was a randomized, double-masked, placebo-controlled clinical trial using a master protocol.[5][6]

  • Participants: Hospitalized patients with moderate to severe COVID-19 pneumonia.[4][5]

  • Treatment: this compound group received a 300 mg loading dose followed by 150 mg twice daily for 28 days, in addition to standard of care.[4][5] The placebo group received a matching placebo and standard of care.

  • Primary Endpoint: The primary endpoint was the patient's responder status, defined as achieving grade 1 or 2 on the 7-point ordinal scale of clinical improvement on day 15.[4] The larger trial's primary outcome was time to recovery by day 28, evaluated using an 8-point ordinal scale.[5][6]

Quantitative Data from the Phase II Trial:

ParameterThis compound Group (n=18)Placebo Group (n=12)Odds Ratio (95% CI)
Responders at Day 15 (%) 82.4 (14/17)91.7 (11/12)0.5 (0.04–3.41)
Mortality 1 death0 deaths-

Quantitative Data from the Larger Randomized Trial:

ParameterThis compound GroupPlacebo GroupRecovery Rate Ratio (95% CI)P-value
Time to Recovery --1.01 (0.86-1.18)0.94
28-Day Mortality (%) 13.811.9OR: 1.18 (0.72-1.94)-

Experimental Workflow:

G cluster_0 COVID-19 Phase II Trial Workflow Enrollment Hospitalized Patients with COVID-19 Pneumonia Randomization Randomization (2:1) Enrollment->Randomization Treatment_CVC CVC (300mg LD, then 150mg BID x 28d) + Standard of Care Randomization->Treatment_CVC Treatment_PBO Placebo + Standard of Care Randomization->Treatment_PBO FollowUp Follow-up until Day 85 Treatment_CVC->FollowUp Treatment_PBO->FollowUp Endpoint Primary Endpoint Analysis (Responder status at Day 15) FollowUp->Endpoint

COVID-19 Clinical Trial Workflow.

Investigational Use in Inflammatory Bowel Disease (IBD) and Colitis

The pathogenesis of IBD, including Crohn's disease and ulcerative colitis, involves a dysregulated immune response in the gastrointestinal tract, with significant infiltration of inflammatory cells. CCR2 and CCR5 are implicated in this process.

Preclinical Studies in Experimental Colitis

A recent study evaluated the efficacy of this compound in a mouse model of dextran sulfate sodium (DSS)-induced colitis.[7]

Experimental Protocol:

  • Animal Model: Acute and chronic colitis were induced in mice using DSS.

  • Treatment: Mice were treated with this compound.

  • Endpoints: Efficacy was assessed by Disease Activity Index (DAI) scores, histological evaluation of inflammation and fibrosis, and analysis of key inflammatory and fibrotic markers. In vitro experiments were conducted on the HT29 human colon cancer cell line and CCD-18Co colonic myofibroblasts.[7]

Quantitative Data:

In Vitro (HT29 cells)CVC Treatment EffectP-value
CCL5 mRNA expression Significantly reduced< 0.01
CX3CL1 mRNA expression Reduced< 0.01
TNFα mRNA expression Reduced< 0.05
In Vivo (Acute Colitis Mice)CVC Treatment EffectP-value
DAI Scores Significantly reduced< 0.05
Serum TNFα levels Significantly reduced< 0.05
In Vitro (Fibroblast Activation Model)CVC Treatment EffectP-value
Expression of fibrosis markers (FN, CTGF, α-SMA, MMP9) Decreased< 0.01

Signaling Pathway:

In the context of colitis, this compound appears to exert its anti-inflammatory effects by inhibiting the CCL5/CCR5 signaling axis.[7]

G cluster_0 Cell Membrane cluster_1 Inflammatory Cascade CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds Inflammation Downstream Inflammatory Signaling (e.g., CX3CL1, TNFα) CCR5->Inflammation This compound This compound This compound->CCR5 Inhibits Tissue_Damage Colonic Inflammation Inflammation->Tissue_Damage

This compound's Inhibition of CCL5/CCR5-Mediated Inflammation in Colitis.

Investigational Use in Cholestatic Liver Injury

Cholestatic liver injury is characterized by the accumulation of bile acids, leading to inflammation and fibrosis. A preclinical study explored the potential of this compound, in combination with all-trans retinoic acid (atRA), to mitigate this type of liver damage.[8]

Preclinical Studies in Rodent Models

Experimental Protocol:

  • Animal Models:

    • Bile duct-ligated (BDL) rats.

    • Mdr2 (Abcb4)-/- mice (a model for Progressive Familial Intrahepatic Cholestasis type 3 and PSC).

  • Treatment:

    • This compound (50 mg/kg/day by gavage).

    • All-trans retinoic acid (atRA; 5 mg/kg/day by gavage).

    • Combination of CVC and atRA.

    • Treatment duration: 14 days for BDL rats, 1 month for Mdr2-/- mice.

  • Endpoints: Plasma liver enzymes (ALT, ALP), bilirubin, liver-to-body weight ratio, bile acid pool size, liver necrosis, fibrosis (hepatic hydroxyproline content, α-SMA, Col1a1), and inflammatory cell infiltration.[8]

Quantitative Data (in Mdr2-/- mice):

The combination of this compound and atRA resulted in a significant reduction in plasma liver enzymes, bilirubin, liver fibrosis, bile duct proliferation, and hepatic infiltration of neutrophils and T cells compared to either treatment alone.[8]

Experimental Workflow:

G cluster_0 Cholestatic Liver Injury Rodent Model Workflow Model_Induction Induction of Cholestatic Liver Injury (BDL or Mdr2-/-) Treatment_Groups Treatment Groups: - Vehicle - CVC (50 mg/kg/d) - atRA (5 mg/kg/d) - CVC + atRA Model_Induction->Treatment_Groups Treatment_Duration Treatment Duration: - 14 days (BDL rats) - 1 month (Mdr2-/- mice) Treatment_Groups->Treatment_Duration Endpoint_Analysis Endpoint Analysis: - Plasma biochemistry - Liver histology - Fibrosis markers - Inflammatory markers Treatment_Duration->Endpoint_Analysis

Workflow for Preclinical Cholestatic Liver Injury Study.

Conclusion

This compound's dual antagonism of CCR2 and CCR5 presents a compelling therapeutic strategy for a multitude of diseases characterized by chronic inflammation and fibrosis. The preclinical and clinical data gathered to date in oncology, primary sclerosing cholangitis, COVID-19, and inflammatory bowel disease provide a strong rationale for its continued investigation beyond its initial indications of HIV and NASH. While the results in some indications, such as COVID-19, have not demonstrated significant efficacy, the findings in other areas, particularly in preclinical models of cancer and colitis, are promising and warrant further exploration. Future research should focus on elucidating the precise molecular mechanisms of this compound in these diverse disease contexts and on designing well-controlled clinical trials to validate these preliminary findings. The versatility of this compound's mechanism of action underscores the potential for chemokine receptor modulation as a powerful therapeutic approach in modern medicine.

References

Methodological & Application

Protocol for Cenicriviroc Treatment in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cenicriviroc (CVC), also known as TAK-652 or TBR-652, is a potent, orally bioavailable small molecule that acts as a dual antagonist for the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1] These receptors and their respective ligands, primarily monocyte chemoattractant protein-1 (MCP-1/CCL2) and regulated on activation, normal T cell expressed and secreted (RANTES/CCL5), play crucial roles in the trafficking and recruitment of immune cells, such as monocytes, macrophages, and T cells, to sites of inflammation and injury.[2][3] By blocking these signaling pathways, this compound has demonstrated significant anti-inflammatory and anti-fibrotic effects in various preclinical and clinical studies, making it a subject of interest for therapeutic development in conditions like non-alcoholic steatohepatitis (NASH), liver fibrosis, and HIV infection.[1][3][4]

These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its biological activities. The protocols cover essential in vitro assays, including chemotaxis, viral replication, and T-cell differentiation, to assess the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data on the in vitro activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell Line/SystemLigand/VirusIC50/EC50Reference
CCR5Radioligand BindingCHO cellsMIP-1αIC50 = 2.3 nM[5]
CCR2Radioligand BindingCHO cellsMCP-1IC50 = 5.9 nM[5]
CCR5Receptor OccupancyHuman CD4+ T cells->90% at 3.1 nM[6]
CCR2Receptor OccupancyHuman monocytes->95% at 6 nM[6]
HIV-1 (R5 tropic)Replication InhibitionU87.CD4.CCR5 cellsHIV-1Complete inhibition at 100 nM[5]
HIV-1 (R5 strains JR-FL & KK)Replication InhibitionPBMCsHIV-1EC50 = 21-210 pM & 33-91 pM[5]
HIV-2 (R5 tropic)Replication InhibitionPBMCsHIV-2EC50 = 0.03 - 0.98 nM[7][8]
SARS-CoV-2Inhibition of virus-induced cell destruction-SARS-CoV-2EC50 = 19.0 µM[1]
SARS-CoV-2Inhibition of viral RNA levels in supernatant-SARS-CoV-2EC50 = 2.9 µM[1]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeDurationCC50Reference
VERO-E6High content imaging48 hours11.73 µM[9]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is supplied as a crystalline solid and is soluble in organic solvents such as DMSO, ethanol, and DMF.[10]

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 6.97 mg of this compound (molecular weight: 696.9 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice; aqueous solutions should not be stored for more than one day.[10]

Monocyte/Macrophage Chemotaxis Assay

This protocol is adapted from general chemotaxis assay procedures and is designed to assess the inhibitory effect of this compound on the migration of monocytes or macrophages towards a chemoattractant like CCL2.

  • Materials:

    • Monocytic cell line (e.g., THP-1) or primary human/mouse monocytes

    • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores)

    • Chemoattractant: Recombinant human CCL2 (MCP-1)

    • This compound

    • Assay medium: RPMI 1640 with 0.5% BSA

    • Calcein-AM (for fluorescence-based quantification)

  • Procedure:

    • Cell Preparation: Culture and harvest monocytic cells. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

    • This compound Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C. A concentration of 1 µM has been shown to reduce migration of mouse monocytes.[9]

    • Assay Setup:

      • Add 600 µL of assay medium containing the chemoattractant (e.g., 10 ng/mL CCL2) to the lower wells of the chemotaxis chamber.

      • Add 100 µL of the this compound-treated or control cell suspension to the upper chamber (Transwell insert).

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

    • Quantification of Migration:

      • Carefully remove the upper chamber.

      • Remove the non-migrated cells from the top side of the membrane with a cotton swab.

      • Fix and stain the migrated cells on the bottom side of the membrane (e.g., with DAPI or Crystal Violet) and count under a microscope.

      • Alternatively, for a fluorescence-based readout, label the cells with Calcein-AM before the assay. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

    • Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle control.

HIV-1 Replication Inhibition Assay in PBMCs

This protocol is designed to evaluate the antiviral activity of this compound against R5-tropic HIV-1 strains in primary human peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Cryopreserved human PBMCs

    • R5-tropic HIV-1 laboratory strain or clinical isolate

    • This compound

    • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

    • Phytohemagglutinin (PHA)

    • Interleukin-2 (IL-2)

    • p24 antigen ELISA kit

  • Procedure:

    • PBMC Activation: Thaw and culture PBMCs at 2 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% FBS and stimulate with PHA (2 µg/mL) for 2-3 days. After stimulation, wash the cells and culture them in medium containing IL-2 (20 U/mL).

    • This compound Treatment: Seed the activated PBMCs in a 96-well plate at 2 x 10^5 cells/well. Add serial dilutions of this compound (e.g., in the picomolar to nanomolar range) to the wells in triplicate.

    • Infection: Add a pre-titered amount of R5-tropic HIV-1 to each well. Include a "no virus" control and a "virus only" (no drug) control.

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

    • Monitoring Viral Replication: Every 3-4 days, collect a portion of the culture supernatant for p24 antigen measurement and replace it with fresh medium containing the appropriate concentration of this compound and IL-2.

    • p24 ELISA: Measure the concentration of p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Determine the EC50 value of this compound by plotting the percentage of inhibition of p24 production against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro T-Helper Cell Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of naive CD4+ T cells into different T-helper (Th) subsets (Th1, Th2, Th17).

  • Materials:

    • Spleen or lymph nodes from mice (e.g., C57BL/6) or human PBMCs

    • Naive CD4+ T cell isolation kit

    • This compound (a concentration of 2 µM has been used in these types of studies)[11]

    • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, antibiotics, and 2-mercaptoethanol

    • Anti-CD3 and anti-CD28 antibodies

    • Cytokines and neutralizing antibodies for Th differentiation:

      • Th1: IL-12, anti-IL-4

      • Th2: IL-4, anti-IFN-γ

      • Th17: TGF-β, IL-6, anti-IFN-γ, anti-IL-4

    • Flow cytometry antibodies (anti-IFN-γ, anti-IL-4, anti-IL-17A)

    • RNA isolation and qRT-PCR reagents

  • Procedure:

    • Naive CD4+ T Cell Isolation: Isolate naive CD4+ T cells from mouse splenocytes or human PBMCs using a negative selection kit according to the manufacturer's instructions.

    • T Cell Activation and Differentiation:

      • Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.

      • Seed the naive CD4+ T cells at 1-2 x 10^5 cells/well.

      • Add the appropriate cytokine and antibody cocktails for each Th subset differentiation condition.

      • Add this compound (2 µM) or vehicle control (DMSO) to the respective wells.

    • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

    • Analysis of T-Helper Cell Differentiation:

      • Intracellular Cytokine Staining (Flow Cytometry):

        • Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

        • Stain the cells for surface markers (e.g., CD4), then fix, permeabilize, and stain for intracellular cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17).

        • Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells in each condition.

      • Gene Expression Analysis (qRT-PCR):

        • Harvest the cells, isolate total RNA, and synthesize cDNA.

        • Perform qRT-PCR to measure the expression of key transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17) and signature cytokines.

    • Data Analysis: Compare the percentage of differentiated cells or the relative gene expression levels between the this compound-treated and vehicle control groups.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound in Cell Culture prep Prepare this compound Stock Solution (DMSO) treatment Pre-incubate Cells with this compound or Vehicle prep->treatment cells Prepare Target Cells (e.g., Monocytes, PBMCs, Naive T-cells) cells->treatment assay Perform Specific Assay (Chemotaxis, Viral Replication, Differentiation) treatment->assay analysis Data Acquisition and Analysis (e.g., Microscopy, ELISA, Flow Cytometry, qRT-PCR) assay->analysis

Caption: A generalized experimental workflow for studying the effects of this compound in various cell culture-based assays.

G cluster_pathway This compound Signaling Pathway Inhibition cluster_ccr2 CCR2 Pathway cluster_ccr5 CCR5 Pathway CVC This compound CCR2 CCR2 CVC->CCR2 CCR5 CCR5 CVC->CCR5 CCL2 CCL2 (MCP-1) CCL2->CCR2 binds CCR2_pathway Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) CCR2->CCR2_pathway activates Monocyte_recruitment Monocyte/Macrophage Recruitment & Activation CCR2_pathway->Monocyte_recruitment leads to CCL5 CCL5 (RANTES) CCL5->CCR5 binds CCR5_pathway Downstream Signaling CCR5->CCR5_pathway activates HIV_entry HIV-1 Entry CCR5->HIV_entry co-receptor for Tcell_migration T-cell Migration & Activation CCR5_pathway->Tcell_migration leads to

Caption: this compound acts as a dual antagonist, blocking the signaling pathways of both CCR2 and CCR5, thereby inhibiting immune cell recruitment and HIV entry.

References

Application Notes and Protocols for the Evaluation of Cenicriviroc in Animal Models of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenicriviroc (CVC) is a dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5).[1][2] These receptors and their ligands, such as CCL2 and CCL5, are key mediators in the pathogenesis of liver fibrosis. They are instrumental in recruiting and infiltrating monocytes and macrophages into the injured liver, which in turn promote the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][3] By blocking these receptors, this compound aims to disrupt this inflammatory and fibrogenic cascade.

These application notes provide an overview and detailed protocols for utilizing preclinical animal models to assess the anti-fibrotic efficacy of this compound. The included methodologies for toxin-induced and diet-induced liver fibrosis models, along with protocols for histological and molecular analysis, offer a framework for the comprehensive evaluation of CVC and other anti-fibrotic compounds. While preclinical studies have demonstrated promising anti-fibrotic effects of CVC, it is noteworthy that the Phase 3 AURORA clinical trial in patients with NASH and liver fibrosis did not meet its primary endpoint for fibrosis improvement.[4]

Signaling Pathway of this compound in Liver Fibrosis

The anti-fibrotic mechanism of this compound is centered on the blockade of CCR2 and CCR5 signaling pathways, which are crucial for the progression of liver fibrosis. In a diseased liver, damaged hepatocytes and activated Kupffer cells release chemokines, particularly CCL2 and CCL5. These chemokines bind to their respective receptors, CCR2 and CCR5, on the surface of immune cells and hepatic stellate cells, initiating a pro-inflammatory and pro-fibrotic cascade. This compound, by acting as a dual antagonist, effectively inhibits these downstream events.

cluster_0 Cellular Events in Liver Fibrosis cluster_1 This compound's Mechanism of Action Hepatocyte Hepatocyte Injury KC Kupffer Cell (Macrophage) Activation Hepatocyte->KC Release of DAMPs HSC Hepatic Stellate Cell (HSC) KC->HSC Pro-inflammatory Cytokines CCR2 CCR2 KC->CCR2 CCL2 CCR5 CCR5 KC->CCR5 CCL5 HSC->CCR5 CCL5 Activation HSC Activation & Proliferation HSC->Activation Monocyte Monocyte Recruitment Monocyte Recruitment & Infiltration Monocyte->Recruitment Migration to Liver CVC This compound (CVC) CVC->CCR2 Blocks CVC->CCR5 Blocks Recruitment->KC Fibrosis Collagen Production & Liver Fibrosis Activation->Fibrosis

Caption: this compound's dual antagonism of CCR2 and CCR5.

Animal Models for this compound Evaluation

A variety of animal models can be employed to study the efficacy of this compound in the context of liver fibrosis. The most common and relevant models are chemically-induced fibrosis (e.g., using Thioacetamide or Carbon Tetrachloride) and diet-induced non-alcoholic steatohepatitis (NASH).

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for evaluating this compound in these models.

cluster_TAA Thioacetamide (TAA)-Induced Fibrosis Workflow Acclimatization (Rats) Acclimatization (Rats) TAA Administration (i.p.) TAA Administration (i.p.) Acclimatization (Rats)->TAA Administration (i.p.) CVC Treatment (Oral Gavage) CVC Treatment (Oral Gavage) TAA Administration (i.p.)->CVC Treatment (Oral Gavage) Sacrifice & Tissue Collection Sacrifice & Tissue Collection CVC Treatment (Oral Gavage)->Sacrifice & Tissue Collection Histological & Molecular Analysis Histological & Molecular Analysis Sacrifice & Tissue Collection->Histological & Molecular Analysis

Caption: Workflow for TAA-induced liver fibrosis model.

cluster_NASH Diet-Induced NASH Workflow Acclimatization (Mice) Acclimatization (Mice) High-Fat/NASH Diet Feeding High-Fat/NASH Diet Feeding Acclimatization (Mice)->High-Fat/NASH Diet Feeding CVC Treatment (Diet Admixture/Gavage) CVC Treatment (Diet Admixture/Gavage) High-Fat/NASH Diet Feeding->CVC Treatment (Diet Admixture/Gavage) Sacrifice & Tissue Collection Sacrifice & Tissue Collection CVC Treatment (Diet Admixture/Gavage)->Sacrifice & Tissue Collection Histological & Molecular Analysis Histological & Molecular Analysis Sacrifice & Tissue Collection->Histological & Molecular Analysis

Caption: Workflow for diet-induced NASH model.

Quantitative Data Summary

The following tables summarize the reported effects of this compound in preclinical models of liver fibrosis.

Model Species Parameter Control Group This compound-Treated Group Percentage Change Reference
Thioacetamide-inducedRatCollagen Deposition (% area)15.2 ± 2.18.9 ± 1.5↓ 41%[2]
Thioacetamide-inducedRatα-SMA Expression (fold change)12.5 ± 1.86.2 ± 0.9↓ 50%[2]
Diet-induced NASHMouseNAFLD Activity Score (NAS)5.8 ± 0.63.5 ± 0.4↓ 40%[5]
Diet-induced NASHMouseCollagen Type 1 mRNA (fold change)8.2 ± 1.14.1 ± 0.7↓ 50%[5]
CCl4-inducedMouseHepatic Hydroxyproline (µg/g)250 ± 35150 ± 20↓ 40%[6]
CCl4-inducedMouseCol1a1 mRNA Expression (fold change)10.1 ± 1.55.2 ± 0.8↓ 49%[6]

*Statistically significant difference compared to the control group (p < 0.05).

Parameter Thioacetamide Model (Rat) Diet-Induced NASH Model (Mouse) Reference
This compound Dosage 20-50 mg/kg/day20-30 mg/kg/day[2][5]
Route of Administration Oral GavageDiet Admixture or Oral Gavage[2][7]
Treatment Duration 4-8 weeks8-14 weeks[2][7]
Primary Anti-fibrotic Outcome Reduced Collagen DepositionImproved NAFLD Activity Score[2][5]
Molecular Effects Decreased α-SMA and Col1a1 expressionDecreased Col1a1 expression[2][5]

Experimental Protocols

I. Thioacetamide (TAA)-Induced Liver Fibrosis in Rats

This model induces significant liver fibrosis and is suitable for evaluating the therapeutic efficacy of anti-fibrotic compounds.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Thioacetamide (TAA)

  • Sterile 0.9% saline

  • This compound

  • Vehicle for CVC (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Standard laboratory equipment for animal handling and injections

Protocol:

  • Acclimatization: Acclimate rats to the animal facility for at least one week before the start of the experiment.

  • Fibrosis Induction:

    • Prepare a 200 mg/mL stock solution of TAA in sterile 0.9% saline.

    • Administer TAA via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight, three times a week for 8 weeks.

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). A common dosage range for CVC in rat models is 20-50 mg/kg/day.[8]

    • Administer this compound or vehicle control daily via oral gavage, starting from week 4 of TAA administration and continuing until the end of the study.

  • Monitoring: Monitor the body weight and general health of the animals throughout the study.

  • Termination and Sample Collection:

    • At the end of the 8-week period, euthanize the rats.

    • Collect blood samples for biochemical analysis (e.g., ALT, AST).

    • Perfuse the liver with ice-cold saline and excise it.

    • Divide the liver into sections for histological analysis (formalin-fixed, paraffin-embedded) and molecular analysis (snap-frozen in liquid nitrogen and stored at -80°C).

II. Diet-Induced Non-Alcoholic Steatohepatitis (NASH) in Mice

This model recapitulates the key features of human NASH, including steatosis, inflammation, and fibrosis, making it highly relevant for testing drugs like this compound. The choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) is a commonly used diet for this purpose.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) (e.g., containing 60% kcal from fat and 0.1% methionine)

  • Control diet

  • This compound

  • Vehicle for CVC (if administering by oral gavage)

  • Standard laboratory equipment for animal housing and handling

Protocol:

  • Acclimatization: Acclimate mice to the animal facility for one week with free access to a standard chow diet and water.

  • NASH Induction:

    • Divide the mice into control and experimental groups.

    • Feed the experimental group the CDAHFD for a period of 8-14 weeks to induce NASH and fibrosis. The control group receives a standard control diet.

  • This compound Administration:

    • This compound can be administered either by admixing it into the diet or by daily oral gavage. A typical dose is 20-30 mg/kg/day.[7]

    • Treatment with this compound can be initiated either prophylactically (at the same time as the CDAHFD) or therapeutically (after the establishment of fibrosis).

  • Monitoring: Monitor body weight, food intake, and general health of the mice throughout the study.

  • Termination and Sample Collection:

    • At the end of the study period, euthanize the mice.

    • Collect blood for biochemical analysis.

    • Excise and process the liver as described in the TAA model protocol.

III. Histological Analysis of Liver Fibrosis (Sirius Red Staining)

Sirius Red staining is a standard method for the visualization and quantification of collagen fibers in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded liver sections (4-5 µm thick)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • Acidified water (0.5% acetic acid in distilled water)

  • Mounting medium

  • Microscope with a digital camera

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).

    • Rinse in distilled water.

  • Staining:

    • Stain the sections in Picro-Sirius Red solution for 60 minutes.

    • Rinse briefly in two changes of acidified water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol: 70% (1 x 30 seconds), 95% (1 x 30 seconds), and 100% (2 x 3 minutes).

    • Clear in xylene (2 x 5 minutes).

    • Mount with a permanent mounting medium.

  • Image Acquisition and Analysis:

    • Capture images of the stained sections using a bright-field microscope.

    • Quantify the fibrotic area (red-stained collagen) using image analysis software (e.g., ImageJ). Express the results as a percentage of the total liver area.

IV. Molecular Analysis of Fibrotic Gene Expression (qPCR)

Quantitative polymerase chain reaction (qPCR) is used to measure the expression levels of key pro-fibrotic genes, such as collagen type I alpha 1 (Col1a1).

Materials:

  • Snap-frozen liver tissue (~20-30 mg)

  • RNA extraction kit suitable for fibrous tissue (e.g., TRIzol-based methods followed by column purification)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., Col1a1) and housekeeping genes (e.g., Gapdh, Hprt1)

  • qPCR instrument

Protocol:

  • RNA Extraction:

    • Homogenize the liver tissue in a lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol. It is crucial to include a step to remove contaminating genomic DNA (e.g., DNase I treatment).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM), and diluted cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds).

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene.

Mouse Primer Sequences:

Gene Forward Primer (5'-3') Reverse Primer (5'-3')
Col1a1 GCTCCTCTTAGGGGCCACTCCACGTCTCACCATTGGGG
Gapdh AGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
Hprt1 TCCTCCTCAGACCGCTTTTCCTGGTTCATCATCGCTAATC

Conclusion

The animal models and experimental protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-fibrotic effects. By employing both toxin- and diet-induced models of liver fibrosis, researchers can gain valuable insights into the therapeutic potential and mechanism of action of CVC and other novel anti-fibrotic agents. The combination of histological and molecular analyses allows for a comprehensive assessment of a compound's efficacy in attenuating the progression of liver fibrosis.

References

Application Notes: Utilizing Cenicriviroc for In Vitro T-Cell Differentiation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cenicriviroc (CVC) is a potent, orally bioavailable, dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). These receptors are key mediators in the trafficking and recruitment of various immune cells, including T-cells, to sites of inflammation and tissue injury. By blocking the binding of their respective ligands (e.g., CCL2 for CCR2, and CCL5 for CCR5), this compound can modulate immune responses. In the context of T-cell biology, CCR2 and CCR5 are differentially expressed on T-cell subsets and are implicated in their differentiation and effector functions. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to use this compound to study T-cell differentiation in vitro.

Principle of the Application

The differentiation of naive T-helper (Th) cells into distinct lineages, such as Th1, Th2, Th17, and regulatory T-cells (Tregs), is guided by the cytokine milieu and co-stimulatory signals. CCR2 and CCR5 signaling can influence this process by modulating intracellular signaling pathways that cross-talk with T-cell receptor (TCR) and cytokine signaling. This compound allows for the investigation of the role of CCR2 and CCR5 signaling in T-cell lineage commitment and stability. By treating T-cells with this compound during in vitro differentiation, researchers can assess how the blockade of these chemokine receptors affects the development of specific T-cell subsets, their cytokine production profiles, and the expression of key lineage-defining transcription factors.

Key Applications

  • Investigation of the role of CCR2/CCR5 in T-helper cell polarization: Determine the influence of CCR2 and CCR5 signaling on the balance between different T-helper subsets (Th1, Th2, Th17) and regulatory T-cells.

  • Modulation of T-cell cytokine secretion: Analyze the effect of this compound on the production of signature cytokines from differentiated T-cell populations.

  • Elucidation of signaling pathways: Use this compound as a tool to dissect the contribution of CCR2/CCR5 signaling to the overall network of signals that govern T-cell fate.

Data Presentation

Table 1: Recommended Cytokine and Antibody Concentrations for Human Naive CD4+ T-Cell Differentiation
T-Cell SubsetAnti-CD3/CD28IL-2Differentiating Cytokines & Antibodies
Th0 (Neutral) Plate-bound, 1-5 µg/mL each20 U/mLNone
Th1 Plate-bound, 1-5 µg/mL each20 U/mLIL-12 (10 ng/mL), Anti-IL-4 (10 µg/mL)
Th2 Plate-bound, 1-5 µg/mL each20 U/mLIL-4 (20 ng/mL), Anti-IFN-γ (10 µg/mL)
Th17 Plate-bound, 1-5 µg/mL each20 U/mLTGF-β (5 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL)
Treg Plate-bound, 1-5 µg/mL each100 U/mLTGF-β (5 ng/mL), Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL)
Table 2: Example of this compound Dose-Response Experiment Setup
Treatment GroupThis compound Concentration (nM)DMSO ConcentrationDescription
Vehicle Control 00.1%Establishes baseline T-cell differentiation.
CVC Low Dose 100.1%Assess effects at a lower concentration.
CVC Mid Dose 1000.1%Typically near the in vitro IC50 for CCR2/CCR5.
CVC High Dose 10000.1%Assess effects at a higher, saturating concentration.
Table 3: Hypothetical Data on the Effect of this compound on T-Cell Polarization (% of CD4+ T-cells)
Treatment% Th1 (IFN-γ+)% Th2 (IL-4+)% Th17 (IL-17A+)% Treg (Foxp3+)
Vehicle Control 35.2 ± 3.110.5 ± 1.55.1 ± 0.88.2 ± 1.1
This compound (100 nM) 28.7 ± 2.812.1 ± 1.83.9 ± 0.69.5 ± 1.3
Statistically significant difference from vehicle control (p < 0.05)
Table 4: Hypothetical Data on Cytokine Secretion (pg/mL) after 72h Differentiation
TreatmentIFN-γ (from Th1 culture)IL-4 (from Th2 culture)IL-17A (from Th17 culture)IL-10 (from Treg culture)
Vehicle Control 2540 ± 210850 ± 951230 ± 150650 ± 70
This compound (100 nM) 1850 ± 190910 ± 110980 ± 120720 ± 85
Statistically significant difference from vehicle control (p < 0.05)

Visualizations

G cluster_membrane Cell Membrane ccr2 CCR2 g_protein G-protein Signaling (e.g., PI3K/Akt, MAPK) ccr2->g_protein ccr5 CCR5 ccr5->g_protein ccl2 CCL2 ccl2->ccr2 ccl5 CCL5 ccl5->ccr5 This compound This compound This compound->ccr2 Blocks This compound->ccr5 Blocks tf_activation Transcription Factor Activation g_protein->tf_activation differentiation T-Cell Differentiation tf_activation->differentiation

Caption: this compound's mechanism of action.

G cluster_prep Cell Preparation cluster_culture Cell Culture & Differentiation cluster_analysis Analysis pbmc Isolate PBMCs from whole blood naive_t Isolate Naive CD4+ T-cells (e.g., magnetic beads) pbmc->naive_t activate Activate T-cells with anti-CD3/anti-CD28 naive_t->activate add_cytokines Add lineage-specific cytokine cocktails activate->add_cytokines add_cvc Add this compound or vehicle control (DMSO) add_cytokines->add_cvc culture Culture for 3-7 days add_cvc->culture flow Flow Cytometry: Intracellular staining for IFN-γ, IL-4, IL-17, Foxp3 culture->flow elisa ELISA/CBA: Analyze cytokine secretion in supernatants culture->elisa qpcr qPCR: Analyze expression of T-bet, GATA3, RORγt, Foxp3 culture->qpcr

Caption: Experimental workflow for in vitro T-cell differentiation.

G cluster_th1 Th1 Differentiation cluster_th2 Th2 Differentiation cluster_th17 Th17 Differentiation cluster_treg Treg Differentiation naive_t Naive CD4+ T-cell il12 IL-12 naive_t->il12 il4 IL-4 naive_t->il4 tgfb_il6 TGF-β + IL-6 naive_t->tgfb_il6 tgfb TGF-β naive_t->tgfb tbet T-bet il12->tbet th1 Th1 Cell (IFN-γ) tbet->th1 gata3 GATA3 il4->gata3 th2 Th2 Cell (IL-4, IL-5) gata3->th2 rorgt RORγt tgfb_il6->rorgt th17 Th17 Cell (IL-17A) rorgt->th17 foxp3 Foxp3 tgfb->foxp3 treg Treg Cell (IL-10, TGF-β) foxp3->treg ccr_signaling CCR2/CCR5 Signaling (Modulatory Input) ccr_signaling->tbet ccr_signaling->gata3 ccr_signaling->rorgt ccr_signaling->foxp3

Caption: T-cell differentiation pathways.

Experimental Protocols

Protocol 1: Isolation of Human Naive CD4+ T-Cells
  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood or buffy coats using Ficoll-Paque density gradient centrifugation.

  • Naive CD4+ T-Cell Enrichment: Enrich for naive CD4+ T-cells using a two-step magnetic-activated cell sorting (MACS) process.

    • First, deplete non-CD4+ T-cells using a cocktail of biotin-conjugated antibodies against CD8, CD14, CD16, CD19, CD36, CD56, CD123, TCRγ/δ, and CD235a, followed by anti-biotin microbeads.

    • Next, positively select for CD45RA+ cells from the enriched CD4+ T-cell population using CD45RA microbeads.

  • Purity Check: Assess the purity of the isolated naive CD4+ T-cells (CD4+CD45RA+) by flow cytometry. Purity should be >95%.

  • Cell Culture Medium: Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Protocol 2: In Vitro T-Helper Cell Differentiation
  • Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (clone OKT3) at 1-5 µg/mL in PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.

  • Cell Seeding: Seed the purified naive CD4+ T-cells at a density of 1 x 10^6 cells/mL in the pre-coated plate.

  • Activation and Differentiation: Add soluble anti-CD28 antibody (clone CD28.2) at 1-5 µg/mL. Add the appropriate cytokine and neutralizing antibody cocktails for each desired T-cell lineage as detailed in Table 1 .

  • This compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the final desired concentrations (e.g., as in Table 2 ). Add the this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells at the time of cell seeding.

  • Incubation: Culture the cells for 3 to 7 days at 37°C in a 5% CO2 incubator.

Protocol 3: Analysis of T-Cell Differentiation by Flow Cytometry
  • Restimulation for Intracellular Cytokine Staining: 4-6 hours before harvesting, restimulate the cells with a cell stimulation cocktail containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Surface Staining: Harvest the cells, wash with PBS, and stain for surface markers such as CD4.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit (e.g., for Foxp3 staining).

  • Intracellular Staining: Stain for intracellular cytokines (IFN-γ, IL-4, IL-17A) and transcription factors (T-bet, GATA3, RORγt, Foxp3) using fluorochrome-conjugated antibodies.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software. Gate on CD4+ T-cells and quantify the percentage of cells expressing the hallmark cytokines or transcription factors for each lineage.

Protocol 4: Measurement of Cytokine Production by ELISA
  • Supernatant Collection: At the end of the culture period (before restimulation for flow cytometry), centrifuge the plates and collect the cell-free supernatants.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) on the supernatants to quantify the concentration of secreted cytokines (e.g., IFN-γ, IL-4, IL-17A, IL-10) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in pg/mL or ng/mL.

Protocol 5: Analysis of Gene Expression by qPCR
  • Cell Lysis and RNA Extraction: At the desired time point (e.g., day 3 or 5), harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., TBX21 for T-bet, GATA3 for GATA3, RORC for RORγt, FOXP3 for Foxp3) and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Application of Cenicriviroc in Preclinical Models of Painful Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Painful diabetic neuropathy (PDN) is a debilitating complication of diabetes, characterized by chronic pain that is often refractory to current treatments. Emerging research has identified the crucial role of neuroinflammation in the pathogenesis of PDN. The chemokine system, particularly the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5), and their respective ligands, are key players in orchestrating this inflammatory response within the peripheral and central nervous systems. Cenicriviroc (CVC) is a potent, orally bioavailable dual antagonist of CCR2 and CCR5. This document provides detailed application notes and protocols for the use of this compound in preclinical rodent models of painful diabetic neuropathy, based on published studies.

Mechanism of Action

In the context of diabetic neuropathy, hyperglycemia is thought to induce a cascade of inflammatory events. This includes the upregulation of chemokines such as CCL2 (MCP-1) and CCL5 (RANTES) in the spinal cord and dorsal root ganglia (DRG). These chemokines bind to their receptors, CCR2 and CCR5, which are expressed on neurons, microglia, and astrocytes.[1][2] Activation of these receptors contributes to the activation of glial cells, the release of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), and subsequent central sensitization of pain pathways, leading to mechanical allodynia and thermal hyperalgesia.[1][3] this compound, by blocking both CCR2 and CCR5, can interrupt this neuroinflammatory cascade, thereby reducing glial activation, cytokine release, and ultimately alleviating neuropathic pain behaviors.[3][4]

Signaling Pathway of CCR2/CCR5 in Painful Diabetic Neuropathy

G cluster_0 Hyperglycemia-Induced Stress cluster_1 Chemokine Upregulation cluster_2 Receptor Activation on Glial Cells & Neurons cluster_3 This compound (CVC) - Dual Antagonist cluster_4 Downstream Signaling & Cellular Effects cluster_5 Pathophysiological Outcome Hyperglycemia Hyperglycemia CCL2 CCL2 (MCP-1) Hyperglycemia->CCL2 induces CCL5 CCL5 (RANTES) Hyperglycemia->CCL5 induces CCR2 CCR2 CCL2->CCR2 binds CCR5 CCR5 CCL5->CCR5 binds Glial_Activation Microglia & Astrocyte Activation CCR2->Glial_Activation CCR5->Glial_Activation CVC This compound CVC->CCR2 blocks CVC->CCR5 blocks Cytokine_Release Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) Glial_Activation->Cytokine_Release leads to Neuronal_Sensitization Neuronal Sensitization Cytokine_Release->Neuronal_Sensitization causes Neuropathic_Pain Painful Diabetic Neuropathy (Allodynia & Hyperalgesia) Neuronal_Sensitization->Neuropathic_Pain results in

Caption: this compound blocks CCR2/CCR5, mitigating neuroinflammation in diabetic neuropathy.

Experimental Protocols

Induction of Painful Diabetic Neuropathy (Streptozotocin Model)

This protocol describes the induction of type 1 diabetes in mice using streptozotocin (STZ), a method widely used to model painful diabetic neuropathy.

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M citrate buffer (pH 4.5)

  • Male Swiss albino mice (or other appropriate strain)

  • Blood glucose meter and test strips

  • Insulin (optional, for animal welfare if severe hyperglycemia develops)

Procedure:

  • Fast mice for 4-6 hours prior to STZ injection.

  • Prepare a fresh solution of STZ in sterile, cold 0.1 M citrate buffer. A common dosage is 200 mg/kg for a single intraperitoneal (i.p.) injection.[1][5]

  • Administer the STZ solution i.p. to the mice. A control group should receive an equivalent volume of citrate buffer.

  • Monitor blood glucose levels 72 hours post-injection and then weekly. Diabetes is typically confirmed by blood glucose levels >300 mg/dL.[6]

  • Behavioral testing for neuropathic pain can commence from day 7 post-STZ injection, as hypersensitivity develops around this time.[1][5]

This compound Administration

Materials:

  • This compound (CVC)

  • Vehicle for dissolution (e.g., sterile saline, DMSO, or as specified by the manufacturer)

Procedure:

  • Route of Administration: this compound can be administered via intraperitoneal (i.p.) or intrathecal (i.t.) injection.

  • Dosage: Effective doses in mouse models have been reported. For i.p. administration, doses can be determined based on previous studies in other neuropathic pain models. For i.t. administration in rats with neuropathic pain, repeated injections of CVC have been shown to be effective.[3][4]

  • Timing: CVC can be administered as a single dose to assess acute analgesic effects or repeatedly over several days to evaluate its impact on the maintenance of neuropathic pain.

Behavioral Assessment of Neuropathic Pain

a) Mechanical Allodynia (von Frey Test):

  • Acclimatize mice in individual Plexiglas chambers on a wire mesh floor.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method. A decrease in PWT indicates mechanical allodynia.

b) Thermal Hyperalgesia (Hargreaves Plantar Test or Hot Plate Test):

  • Hargreaves Test:

    • Place the mouse in a Plexiglas chamber on a glass floor.

    • Apply a radiant heat source to the plantar surface of the hind paw.

    • Record the latency to paw withdrawal. A shorter latency indicates thermal hyperalgesia.

  • Hot Plate Test:

    • Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).

    • Record the latency to the first sign of nociception (e.g., licking or jumping). A shorter latency suggests thermal hyperalgesia.

Molecular Analysis (RT-qPCR for Chemokine and Cytokine Expression)

Procedure:

  • Following behavioral testing and euthanasia, collect lumbar spinal cord and dorsal root ganglia (DRG) tissues.

  • Isolate total RNA from the tissues using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform quantitative real-time PCR (RT-qPCR) using specific primers for target genes (e.g., Ccl2, Ccl5, Il1b, Il6, Tnfa) and a housekeeping gene for normalization (e.g., Gapdh).

  • Analyze the relative gene expression using the ΔΔCt method.

Experimental Workflow

G cluster_0 Model Induction cluster_1 Treatment & Behavioral Testing cluster_2 Molecular Analysis cluster_3 Data Analysis Induction Induce Diabetic Neuropathy (STZ Injection, 200 mg/kg i.p.) Confirmation Confirm Hyperglycemia (Blood Glucose >300 mg/dL) Induction->Confirmation 72 hours Baseline Baseline Behavioral Testing (von Frey, Hot Plate) Confirmation->Baseline Day 7 Treatment Administer this compound (i.p. or i.t.) Baseline->Treatment PostTreatmentTest Post-Treatment Behavioral Testing Treatment->PostTreatmentTest Acute or Chronic Dosing Tissue Tissue Collection (Spinal Cord, DRG) PostTreatmentTest->Tissue RNA_cDNA RNA Isolation & cDNA Synthesis Tissue->RNA_cDNA qPCR RT-qPCR Analysis (Chemokines, Cytokines) RNA_cDNA->qPCR Analysis Analyze Behavioral & Molecular Data qPCR->Analysis

Caption: Workflow for evaluating this compound in a diabetic neuropathy model.

Quantitative Data Summary

The following tables summarize the expected outcomes based on published literature. Specific values will vary depending on the experimental conditions.

Table 1: Effect of this compound on Nociceptive Thresholds in STZ-Induced Diabetic Mice

Treatment GroupMechanical Withdrawal Threshold (g)Thermal Withdrawal Latency (s)
Control (Vehicle)NormalNormal
STZ + VehicleDecreased (Allodynia)Decreased (Hyperalgesia)
STZ + this compoundIncreased (Analgesic Effect)Increased (Analgesic Effect)

Table 2: Effect of this compound on Spinal Cord Gene Expression in STZ-Induced Diabetic Mice

GeneSTZ + Vehicle (Fold Change vs. Control)STZ + this compound (Fold Change vs. STZ + Vehicle)
Ccl2UpregulatedDownregulated
Ccl5UpregulatedDownregulated
Il1bUpregulatedDownregulated
Il6UpregulatedDownregulated
TnfaUpregulatedDownregulated

Clinical Context and Future Directions

This compound has been investigated in clinical trials for other indications, including HIV infection and nonalcoholic steatohepatitis (NASH).[7] Although the Phase 3 trial for NASH was terminated due to lack of efficacy, the preclinical data supporting its role in mitigating neuroinflammation are robust.[7] The strong analgesic effects observed in rodent models of painful diabetic neuropathy suggest that CVC could be a promising therapeutic candidate for this condition.[1][5] Further preclinical studies are warranted to explore optimal dosing regimens, long-term efficacy, and safety. These findings provide a solid rationale for considering this compound for clinical development in the treatment of painful diabetic neuropathy.

References

Troubleshooting & Optimization

Cenicriviroc Technical Support Center: Stability and Storage Guidelines for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Cenicriviroc (CVC). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

A1: this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended.[1] It is good practice to purge the solvent with an inert gas before dissolving the compound.[1]

Q3: What is the solubility of this compound in common laboratory solvents?

A3: The approximate solubility of this compound in various solvents is summarized in the table below.

SolventSolubility
DMSO~20 mg/mL[1]
Dimethylformamide (DMF)~20 mg/mL[1]
Ethanol~5 mg/mL[1]
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Q4: How should I prepare aqueous solutions of this compound?

A4: this compound is sparingly soluble in aqueous buffers.[1] To maximize solubility, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of your choice, such as phosphate-buffered saline (PBS).[1]

Q5: How stable are aqueous solutions of this compound?

A5: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For optimal experimental results, fresh aqueous solutions should be prepared daily.

Q6: Are there any specific handling precautions for this compound?

A6: this compound should be handled as a potentially hazardous material. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. Ensure you wash your hands thoroughly after handling. It is crucial to review the complete Safety Data Sheet (SDS) provided by the supplier before use.[1]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.

  • Cause: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is significantly lower. The final concentration in your aqueous solution may be above its solubility limit.

  • Solution:

    • Decrease the final concentration: Try diluting your stock solution further to achieve a final concentration at or below 0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution, which is its reported solubility limit.[1]

    • Increase the percentage of DMSO: If your experimental conditions allow, a slightly higher final percentage of DMSO in your aqueous solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.

    • Vortex while diluting: Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Issue 2: I am observing inconsistent results in my cell-based assays.

  • Cause: This could be due to the degradation of this compound in your aqueous working solutions, especially if they are not prepared fresh.

  • Solution:

    • Prepare fresh daily: Always prepare fresh dilutions of this compound in your cell culture medium or aqueous buffer immediately before each experiment. Do not store working solutions for more than one day.[1]

    • Minimize freeze-thaw cycles: Aliquot your high-concentration DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous DMSO

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile container.

    • Purge a sterile vial with an inert gas.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 20 mg/mL).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Store the stock solution at -20°C in tightly sealed, single-use aliquots.

Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM, RPMI)

  • Procedure:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous medium.

    • While gently vortexing the aqueous medium, add the calculated volume of the DMSO stock solution dropwise.

    • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).

    • Use the freshly prepared aqueous working solution immediately.

Visualizations

G cluster_storage This compound Storage and Handling cluster_solution Solution Preparation CVC_Solid This compound Solid Storage_Conditions -20°C ≥ 4 years stability CVC_Solid->Storage_Conditions DMSO_Stock DMSO Stock Solution (~20 mg/mL) CVC_Solid->DMSO_Stock Dissolve in DMSO CVC_Solid->DMSO_Stock Aqueous_Working Aqueous Working Solution (e.g., in PBS or Media) DMSO_Stock->Aqueous_Working Dilute Use_Immediately Do not store > 1 day Aqueous_Working->Use_Immediately Recommended

Caption: this compound Storage and Solution Preparation Workflow.

G Start Precipitation Observed? Check_Concentration Is final concentration ≤ 0.5 mg/mL in 1:1 DMSO:PBS? Start->Check_Concentration Yes End Solution Stable Start->End No Lower_Concentration Lower the final concentration. Check_Concentration->Lower_Concentration No Increase_DMSO Increase final DMSO % (if experiment allows). Check_Concentration->Increase_DMSO Yes Vortex_Dilution Use dropwise addition while vortexing. Lower_Concentration->Vortex_Dilution Increase_DMSO->Vortex_Dilution Vortex_Dilution->End

Caption: Troubleshooting this compound Precipitation Issues.

References

Interpreting unexpected results in Cenicriviroc experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cenicriviroc (CVC). CVC is a potent dual antagonist of C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5), playing a significant role in modulating inflammatory and fibrotic pathways. Interpreting results from experiments with CVC can be complex; this guide aims to address common issues and unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an oral, dual antagonist of the chemokine receptors CCR2 and CCR5.[1] By blocking these receptors, CVC inhibits the migration and infiltration of inflammatory monocytes and macrophages to sites of injury and inflammation.[1][2] This dual antagonism is key to its anti-inflammatory and anti-fibrotic properties.[2]

Q2: What are the optimal solvent and storage conditions for this compound?

A2: this compound is supplied as a crystalline solid and is soluble in organic solvents like DMSO (approx. 20 mg/ml), ethanol (approx. 5 mg/ml), and DMF (approx. 20 mg/ml).[3] For cell culture experiments, it is recommended to first dissolve CVC in DMSO and then dilute it with the aqueous buffer of choice.[3] CVC has limited solubility in aqueous buffers, reaching approximately 0.5 mg/ml in a 1:1 DMSO:PBS (pH 7.2) solution.[3] Stock solutions in DMSO should be stored at -20°C for long-term stability (≥4 years).[3] Aqueous solutions are not recommended for storage for more than one day.[3]

Q3: We observed a significant anti-fibrotic effect in our animal model of liver disease, but minimal impact on inflammation. Is this an expected result?

A3: Yes, this can be an expected, though initially counterintuitive, result. The Phase 2b CENTAUR trial in patients with nonalcoholic steatohepatitis (NASH) found that CVC treatment resulted in a significant improvement in fibrosis with no worsening of steatohepatitis.[2][4] However, it did not meet the primary endpoint for improvement in the NAFLD Activity Score (NAS), which includes lobular inflammation.[2][4] This suggests that CVC may exert direct anti-fibrotic effects that are at least partially independent of its anti-inflammatory actions. One hypothesis is that the standard histological assessment of inflammation (H&E stain) may not fully capture the specific changes in immune cell populations modulated by CVC.[2]

Q4: Our clinical trial of this compound for NASH-associated fibrosis failed to meet its primary endpoint, despite promising preclinical and Phase 2 data. Why might this be?

A4: This is a critical and complex issue. The Phase 3 AURORA study of CVC in NASH patients with fibrosis was terminated due to a lack of efficacy, failing to show a significant improvement in fibrosis compared to placebo.[5][6] Several factors could contribute to this discrepancy between earlier and later-stage trials:

  • Dual Role of Macrophages: While CCR2/CCR5 antagonism blocks the recruitment of pro-inflammatory monocytes, macrophages are also essential for fibrosis resolution through the secretion of matrix metalloproteinases (MMPs) that degrade the excess extracellular matrix.[5][7] Broadly inhibiting their recruitment might inadvertently hamper the liver's natural repair mechanisms.

  • Complexity of Human NASH: The pathophysiology of NASH in humans is highly heterogeneous. The specific inflammatory and fibrotic pathways active in a diverse patient population may be less uniformly dependent on CCR2/CCR5 signaling than suggested by preclinical models.[8]

  • Model System Limitations: Preclinical animal models, while useful, may not fully recapitulate the complexity and chronicity of human NASH.[8] For example, the anti-fibrotic effects of CVC were pronounced in some diet-induced mouse models, yet these models may not fully mirror the metabolic and inflammatory milieu of human patients.[9]

Q5: We are seeing unexpected results in our in vitro T-cell differentiation assays with CVC. What could be happening?

A5: Recent research has uncovered a novel role for this compound in modulating T-cell differentiation. In vitro studies have shown that CVC can inhibit the differentiation of pro-inflammatory Th1, Th2, and Th17 cells.[10] Unexpectedly, it also promotes the generation of anti-inflammatory Type 1 regulatory T cells (Tr1), which are known to produce IL-10.[10] This effect appears to be mediated by the up-regulation of key Tr1 transcription factors.[10] Therefore, if you observe a decrease in pro-inflammatory cytokines alongside an increase in IL-10, it could be due to this Tr1-promoting activity of CVC.

Troubleshooting Guides

Issue 1: Inconsistent results in macrophage chemotaxis assays.
  • Problem: High variability or lack of inhibition by CVC in a transwell migration assay using macrophages.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Suboptimal CVC Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and chemokine stimulus. A common starting concentration is 1 µM.[11]
CVC Solubility/Stability Prepare fresh dilutions of CVC from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).[3]
Cell Health and Receptor Expression Verify the viability of your macrophages before each assay. Confirm that your cells express CCR2 and/or CCR5 at sufficient levels. Receptor expression can vary with cell passage number and culture conditions.
Chemokine Potency Ensure the chemokine used as a chemoattractant (e.g., CCL2) is potent and used at an optimal concentration (e.g., 1 nM for CCL2).[11]
Assay Incubation Time Optimize the incubation time. Too short may not allow for sufficient migration; too long may lead to cell death or desensitization. A 2-hour incubation is a good starting point.[11]
  • Experimental Protocol: Macrophage Chemotaxis Assay

    • Cell Preparation: Culture RAW 264.7 macrophages or primary peritoneal macrophages in appropriate media.[5]

    • Assay Setup: Use a transwell chamber with a 5 µm pore size polycarbonate filter.[11] Seed fibroblasts (e.g., NIH/3T3) in the lower chamber if studying fibroblast-driven migration.[5]

    • Treatment: Seed macrophages (e.g., 1 x 10^5 cells) into the upper insert. Add CVC (e.g., 10 µM) to the upper chamber.[5] Add the chemoattractant (e.g., CCL2 at 10 ng/mL) to the lower chamber.[5]

    • Incubation: Incubate for a predetermined time (e.g., 2-24 hours) at 37°C.[5][11]

    • Quantification: Remove non-migrated cells from the top of the filter with a cotton swab. Stain the migrated cells on the underside of the filter with crystal violet or quantify them using flow cytometry.[5][11]

Issue 2: Unexpected Cytokine Profile in Cell Culture Supernatants.
  • Problem: Treatment with CVC leads to an unexpected increase in certain pro-inflammatory markers or a decrease in anti-inflammatory markers.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Off-Target Effects While CVC is selective for CCR2/CCR5, high concentrations could lead to off-target effects. Verify your results with a lower concentration or a different CCR2/CCR5 antagonist.
Complex Cellular Crosstalk In co-culture systems (e.g., macrophages and hepatic stellate cells), blocking one pathway can lead to compensatory activation of another. Analyze a broad panel of cytokines to understand the network effects.
Macrophage Polarization Shift CVC has been shown to promote a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophages.[12] An unexpected cytokine profile could reflect a mixed or intermediate polarization state. Analyze M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10, Arg1) markers simultaneously.
Cell Death and DAMP Release At very high concentrations, CVC might induce cytotoxicity, leading to the release of Damage-Associated Molecular Patterns (DAMPs) that can trigger inflammation. Perform a cell viability assay in parallel.[11]
  • Experimental Protocol: In Vitro Macrophage Polarization

    • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line like THP-1.[12][13]

    • M1 Polarization: Stimulate cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) in the presence or absence of CVC for 24-48 hours.[12][13]

    • M2 Polarization: Stimulate cells with IL-4 (e.g., 20 ng/mL) in the presence or absence of CVC for 24-48 hours.[12][13]

    • Analysis: Harvest supernatants to measure cytokine levels (e.g., TNF-α, IL-6, IL-10) by ELISA or multiplex assay. Lyse cells to analyze gene expression of polarization markers (e.g., iNOS for M1; Arg1, CD206 for M2) by qPCR.[12]

Data Summaries

Table 1: Summary of Key Clinical Trial Outcomes for this compound in NASH

StudyPhasePrimary EndpointResult on Primary EndpointKey Secondary Endpoint (Fibrosis)Result on Fibrosis EndpointReference(s)
CENTAUR 2b≥2-point improvement in NAS and no worsening of fibrosis at Year 1.Not Met (16% CVC vs. 19% Placebo, P=0.52).Improvement in fibrosis by ≥1 stage and no worsening of steatohepatitis.Met (20% CVC vs. 10% Placebo, P=0.02).[2][4]
AURORA 3Improvement in fibrosis by ≥1 stage and no worsening of steatohepatitis at Month 12.Not Met. Study terminated for lack of efficacy.N/AN/A[5][6]

Table 2: this compound In Vitro Activity and Cytotoxicity

Assay TypeCell Line / SystemParameterValueReference(s)
Receptor Binding Mouse NIH/3T3 cells expressing CCR5IC50 (Displacement of [125I]-RANTES)0.25 nM[11]
HIV-1 Replication Human PBMCs (R5 HIV-1 strains)EC5021 - 210 pM[3]
Cytotoxicity VERO-E6 cellsCC50 (48 hours)11.73 µM[11]

Visualized Pathways and Workflows

G cluster_0 Liver Injury (Steatosis, Cell Death) cluster_1 Chemokine Signaling cluster_2 Immune Cell Recruitment cluster_3 Fibrogenesis Hepatocyte Damaged Hepatocytes KupfferCell Kupffer Cells (Resident Macrophages) Hepatocyte->KupfferCell Activates CCL2_5 CCL2 & CCL5 Production KupfferCell->CCL2_5 Monocyte Circulating Monocytes CCL2_5->Monocyte Recruits CCR2_5 CCR2 / CCR5 Monocyte->CCR2_5 Macrophage Pro-inflammatory Macrophage CCR2_5->Macrophage Differentiates to CVC This compound CVC->CCR2_5 BLOCKS HSC Hepatic Stellate Cell (HSC) Macrophage->HSC Activates (e.g., via TGF-β) Fibrosis Collagen Deposition (Fibrosis) HSC->Fibrosis Produces Collagen

Caption: this compound's mechanism in blocking liver fibrosis.

G cluster_workflow Troubleshooting Workflow: Inconsistent Chemotaxis Assay Start Inconsistent Results Check_CVC Verify CVC: - Fresh Dilution? - Correct Concentration? - Solubility? Start->Check_CVC Check_Cells Verify Cells: - Viability >95%? - CCR2/5 Expression? Check_CVC->Check_Cells No Optimize_Dose Perform Dose- Response Curve Check_CVC->Optimize_Dose Yes Check_Assay Verify Assay: - Chemokine Potency? - Incubation Time? Check_Cells->Check_Assay No Validate_Cells Use New Cell Batch or Primary Cells Check_Cells->Validate_Cells Yes Optimize_Params Adjust Time & Chemokine Conc. Check_Assay->Optimize_Params Yes Re_Run Re-run Experiment Check_Assay->Re_Run No Optimize_Dose->Re_Run Validate_Cells->Re_Run Optimize_Params->Re_Run End Consistent Results Re_Run->End Success Fail Problem Persists: Consult Core Facility Re_Run->Fail Failure

Caption: Logic diagram for troubleshooting chemotaxis assays.

References

Technical Support Center: Optimizing Cenicriviroc Concentration for In Vitro Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cenicriviroc (CVC) in in vitro anti-inflammatory assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally bioavailable dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1][2][3] By blocking these receptors, CVC inhibits the downstream signaling pathways initiated by their cognate chemokines, such as CCL2 (MCP-1) and CCL5 (RANTES). This action effectively reduces the migration and infiltration of inflammatory cells like monocytes and macrophages to sites of inflammation.[4][5]

Q2: What is a good starting concentration for this compound in my in vitro assay?

A2: A starting concentration of 1 µM is a reasonable starting point for many in vitro anti-inflammatory assays, such as monocyte chemotaxis assays.[1] However, the optimal concentration will depend on the specific cell type and assay. For T cell differentiation assays, a concentration of 2 µM has been used effectively.[6] We recommend performing a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific experimental setup.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in organic solvents like DMSO and ethanol. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For example, a 20 mg/ml stock in DMSO can be prepared.[7] This stock solution should be stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.

Q4: Is this compound cytotoxic at higher concentrations?

A4: While this compound is generally well-tolerated in vitro, high concentrations may exhibit cytotoxicity depending on the cell type and incubation time. For instance, in VERO-E6 cells, the CC50 (50% cytotoxic concentration) was determined to be 11.73 µM after 48 hours.[1] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assays to ensure that the observed anti-inflammatory effects are not due to cell death.

Troubleshooting Guides

Problem 1: I am not observing an inhibitory effect of this compound in my chemotaxis assay.

  • Possible Cause 1: Suboptimal CVC Concentration.

    • Solution: Perform a dose-response curve with a wider range of CVC concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 for your specific cell type and chemokine stimulus.

  • Possible Cause 2: Inactive CVC.

    • Solution: Ensure your CVC stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if necessary.

  • Possible Cause 3: High Chemokine Concentration.

    • Solution: The concentration of the chemokine used to induce chemotaxis might be too high, overcoming the competitive antagonism of CVC. Try reducing the chemokine concentration to a level that still induces a robust chemotactic response but may be more sensitive to inhibition.

  • Possible Cause 4: Cell Type Expresses Low Levels of CCR2/CCR5.

    • Solution: Confirm the expression of CCR2 and CCR5 on your target cells using techniques like flow cytometry or qPCR. If expression is low, CVC will have a limited effect.

Problem 2: I am seeing significant cell death in my cultures treated with this compound.

  • Possible Cause 1: High CVC Concentration.

    • Solution: As mentioned, high concentrations of CVC can be cytotoxic. Reduce the concentration of CVC used in your assay based on your dose-response and cytotoxicity data.

  • Possible Cause 2: High DMSO Concentration.

    • Solution: Ensure the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically <0.1%). Prepare a vehicle control with the same final DMSO concentration to assess its effect on cell viability.

  • Possible Cause 3: Extended Incubation Time.

    • Solution: Prolonged exposure to any compound can increase the risk of cytotoxicity. Consider reducing the incubation time of your assay if possible.

Quantitative Data Summary

ParameterValueCell Type/AssayReference
IC50 (MIP-1α binding) 2.3 nMCHO cells[7]
IC50 (MCP-1 binding) 5.9 nMCHO cells[7]
IC50 (Cognate ligand binding) 2 - 6 nMCCR2/CCR5 expressing cells[8]
EC50 (R5 HIV-1 replication) 21 - 210 pMPeripheral blood mononuclear cells (PBMCs)[7]
EC50 (R5 HIV-2 clinical isolates) 0.03 - 0.98 nMPBMCs[9]
Effective Concentration (Monocyte Migration Inhibition) 1 µMMouse Monocytes[1]
Effective Concentration (T-cell Differentiation Inhibition) 2 µMNaïve CD4+ T cells[6]
CC50 (Cytotoxicity) 11.73 µMVERO-E6 cells[1]

Experimental Protocols

In Vitro Chemotaxis Assay (Transwell Assay)

This protocol is adapted from a method used to assess the effect of this compound on monocyte migration.[1][8]

Materials:

  • Chemotaxis chamber (e.g., Transwell® with 5 µm pore size polycarbonate filter)

  • Chemoattractant (e.g., CCL2/MCP-1)

  • This compound

  • Target cells (e.g., monocytes, macrophages)

  • Cell culture medium

  • DMSO (for CVC stock)

  • Detection reagent (e.g., Calcein-AM) or Flow Cytometer

Procedure:

  • Cell Preparation: Isolate and resuspend target cells in serum-free culture medium.

  • CVC Pre-treatment: Incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Assay Setup:

    • Add culture medium containing the chemoattractant (e.g., 10 ng/mL CCL2) to the lower chamber of the Transwell plate.

    • Add the CVC-pre-treated cell suspension to the upper insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours).

  • Quantification:

    • Carefully remove the upper insert.

    • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye like Calcein-AM, or by collecting the cells and counting them using a flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition of migration for each CVC concentration compared to the vehicle control.

Cytokine Secretion Assay (ELISA)

This protocol outlines a general procedure for measuring the effect of this compound on cytokine secretion from activated immune cells.

Materials:

  • Target cells (e.g., PBMCs, macrophages)

  • Stimulating agent (e.g., LPS for macrophages, PHA for T cells)

  • This compound

  • Cell culture medium

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate at an appropriate density.

  • CVC Treatment: Add varying concentrations of this compound or vehicle control to the wells.

  • Cell Stimulation: Add the stimulating agent to the wells to induce cytokine production.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a suitable duration (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the cytokine in each sample and calculate the percentage of inhibition by CVC.

Gene Expression Analysis (qPCR)

This protocol describes how to assess the effect of this compound on the expression of inflammatory genes.

Materials:

  • Target cells

  • Stimulating agent

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., TNF, IL6, CCL2) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Cell Treatment: Treat cells with this compound and a stimulating agent as described in the cytokine secretion assay protocol.

  • RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial kit.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using specific primers for your genes of interest and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

G cluster_ligand Chemokine Ligands cluster_receptor Chemokine Receptors cluster_downstream Downstream Signaling & Effects CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 CCL5 CCL5 (RANTES) CCR5 CCR5 CCL5->CCR5 G_Protein G-Protein Activation CCR2->G_Protein CCR5->G_Protein CVC This compound CVC->CCR2 CVC->CCR5 Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) G_Protein->Signaling_Cascade Cellular_Response Cellular Response (Chemotaxis, Adhesion, Cytokine Release) Signaling_Cascade->Cellular_Response Inflammation Inflammation Cellular_Response->Inflammation

Caption: this compound's mechanism of action.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Cells Prepare Target Cells Pretreat Pre-treat Cells with CVC Prep_Cells->Pretreat Prep_CVC Prepare CVC Dilutions Prep_CVC->Pretreat Add_Stimulus Add Chemokine/Stimulus Pretreat->Add_Stimulus Incubate Incubate Add_Stimulus->Incubate Measure_Response Measure Endpoint (Migration, Cytokines, Gene Expression) Incubate->Measure_Response Analyze_Data Analyze Data Measure_Response->Analyze_Data

Caption: General experimental workflow.

G cluster_problem Troubleshooting Logic No_Effect No Inhibitory Effect Observed Check_Conc Verify CVC Concentration (Dose-Response) No_Effect->Check_Conc Is concentration optimal? Check_Activity Check CVC Activity (Fresh Stock) No_Effect->Check_Activity Is CVC active? Check_Stimulus Optimize Stimulus Concentration No_Effect->Check_Stimulus Is stimulus too high? Check_Receptor Confirm Receptor Expression No_Effect->Check_Receptor Do cells express target?

Caption: Troubleshooting decision tree.

References

Cenicriviroc Dosage Adjustment: A Technical Support Guide for Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cenicriviroc (CVC) in animal models. The information is designed to address specific issues that may arise during experimentation, with a focus on dosage adjustments for different animal strains.

Troubleshooting Guide

This section addresses common problems encountered during in vivo studies with this compound.

Problem Possible Cause Recommended Solution
High variability in plasma drug concentrations between animals of the same strain. 1. Improper oral gavage technique leading to inconsistent dosing.2. Variation in food intake, as CVC absorption can be affected by food.3. Individual differences in drug metabolism.1. Ensure all personnel are thoroughly trained in oral gavage procedures. Utilize appropriate gavage needle sizes and administration volumes (see Experimental Protocols).2. Standardize feeding schedules and administer CVC at the same time relative to feeding for all animals.3. Increase the number of animals per group to improve statistical power and account for individual variability.
Lower than expected therapeutic effect despite administering a previously reported effective dose. 1. Differences in the gut microbiome of the animal strain, which can affect drug metabolism.2. The specific disease model used may have a different sensitivity to CCR2/CCR5 inhibition.3. The half-life of CVC is significantly shorter in rodents (~2 hours in mice) compared to humans (30-40 hours).[1]1. Consider the source and health status of the animals, as these can influence the gut microbiome.2. Conduct a pilot dose-response study in the specific animal model to determine the optimal effective dose.3. For mouse models, consider twice-daily (BID) dosing to maintain therapeutic drug levels, given the short half-life.[2]
Observed toxicity or adverse effects at a dose reported to be safe in another strain. 1. Genetic differences in drug-metabolizing enzymes between animal strains.2. Potential for off-target effects that are more pronounced in a particular strain.1. Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific strain being used.2. Carefully monitor animals for any signs of toxicity and perform regular health checks.
Difficulty in achieving desired plasma concentrations of this compound. 1. Issues with the formulation or vehicle used for administration.2. Rapid metabolism of the drug in the specific animal model.1. Ensure CVC is properly dissolved or suspended in the vehicle. A common vehicle is 0.5% (w/v) methylcellulose with 1% Tween®-80.[2]2. Perform a pharmacokinetic study to determine the Cmax, Tmax, and AUC in your animal model to inform dosing regimen adjustments.

Frequently Asked Questions (FAQs)

Q1: How does this compound work?

A1: this compound is a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[3] These receptors are key players in the inflammatory and fibrogenic pathways in various diseases, including non-alcoholic steatohepatitis (NASH) and liver fibrosis. By blocking CCR2 and CCR5, this compound inhibits the recruitment of inflammatory monocytes and macrophages to sites of injury and can modulate the activation of hepatic stellate cells, which are the primary collagen-producing cells in the liver.[4]

Q2: What is a typical starting dose for this compound in mice and rats?

A2: Based on preclinical studies, effective doses of this compound have been reported to be ≥20 mg/kg/day in mice to achieve significant antifibrotic effects.[2] In a diet-induced mouse model of NASH, C57BL/6 mice were fed a diet containing 0.015% CVC.[5] For rats, a dose of 50 mg/kg/day has been used in a model of cholestatic liver injury.[6] However, it is crucial to perform a dose-finding study for your specific animal model and strain.

Q3: How can I adjust the this compound dose from a published study for a different animal strain?

A3: Allometric scaling is a common method used to estimate equivalent doses between different animal species based on body surface area. However, for different strains within the same species, metabolic and physiological differences can still lead to variations in drug response. Therefore, while allometric scaling can provide an initial estimate, it is highly recommended to conduct a pilot study to determine the optimal dose for the new strain.

Q4: What are the key pharmacokinetic parameters of this compound in common animal models?

A4: The pharmacokinetic profile of this compound can vary between species. A key consideration is the much shorter half-life in rodents (approximately 2 hours in mice) compared to humans (30-40 hours).[1] This necessitates more frequent dosing (e.g., twice daily) in mice to maintain therapeutic concentrations.[2] Detailed pharmacokinetic parameters from specific studies are summarized in the table below.

Data Presentation

Table 1: Summary of this compound Dosages in Preclinical Animal Models
Animal Species Strain Disease Model Dosage Key Findings Reference
MouseC57BL/6Diet-induced NASH0.015% in diet (for 12 weeks)Attenuated hepatic lipid accumulation and glucose intolerance; shifted macrophages to an M2-dominant phenotype.[5]
MouseNot SpecifiedThioglycollate-induced peritonitis≥20 mg/kg/day (oral gavage)Significantly reduced monocyte/macrophage recruitment.[2]
MouseNot SpecifiedDiet-induced NASH≥20 mg/kg/day (oral gavage)Significantly reduced the non-alcoholic fatty liver disease activity score.[2]
RatSprague-DawleyThioacetamide-induced liver fibrosisNot specified, but antifibrotic effects seen at doses that reduce macrophage recruitment.Showed antifibrotic effects with significant reductions in collagen deposition.[2]
RatSprague-DawleyBile duct ligation50 mg/kg/day (oral gavage)In combination with all-trans retinoic acid, reduced liver to body weight ratio, bile acid pool size, and liver necrosis and fibrosis.[6]

Note: This table provides a summary of reported dosages. The optimal dose for a specific experiment may vary and should be determined empirically.

Experimental Protocols

Protocol for Oral Gavage Administration of this compound in Mice

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v methylcellulose with 1% Tween®-80)

  • Appropriately sized gavage needles (typically 20-22 gauge for adult mice) with a ball-tip

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation:

    • Prepare the this compound formulation at the desired concentration. Ensure it is well-suspended before each use.

    • Weigh each mouse to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[7]

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing injury.

    • Hold the mouse in a vertical position.

    • Gently insert the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it. The needle should advance smoothly. If resistance is met, withdraw and re-attempt.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Protocol for Pharmacokinetic Study of this compound in Rats

Materials:

  • This compound formulation

  • Oral gavage equipment (as above, with larger needles for rats)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer a single oral dose of this compound to the rats via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical schedule would be: pre-dose (0 h), and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[8]

  • Plasma Preparation:

    • Immediately place blood samples on ice.

    • Centrifuge the blood samples (e.g., at 2,000 x g for 15 minutes at 4°C) to separate the plasma.[8]

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method. This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[8]

Mandatory Visualizations

Cenicriviroc_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds CVC This compound CVC->CCR2 Blocks CVC->CCR5 Blocks Recruitment Monocyte/Macrophage Recruitment CCR2->Recruitment Promotes Activation Hepatic Stellate Cell Activation CCR5->Activation Promotes Fibrosis Liver Fibrosis Recruitment->Fibrosis Contributes to Activation->Fibrosis Leads to

Caption: this compound's mechanism of action in blocking liver fibrosis.

Experimental_Workflow start Start: Select Animal Strain and Disease Model dose_finding Conduct Pilot Dose-Finding Study (e.g., dose escalation) start->dose_finding pk_study Perform Pharmacokinetic (PK) Study (Determine Cmax, AUC, T1/2) dose_finding->pk_study efficacy_study Conduct Main Efficacy Study with Optimized Dose pk_study->efficacy_study data_analysis Analyze Data (e.g., fibrosis markers, histology) efficacy_study->data_analysis end End: Conclusion on CVC Efficacy data_analysis->end

Caption: Workflow for determining the optimal this compound dosage.

Troubleshooting_Logic issue Issue: Inconsistent or Unexpected Results check_dosing Verify Dosing Procedure (Oral Gavage Technique) issue->check_dosing check_formulation Check CVC Formulation (Solubility, Vehicle) issue->check_formulation review_dose Review Dosage Calculation and Strain Specifics issue->review_dose conduct_pilot Conduct Pilot Study (Dose-Response/PK) check_dosing->conduct_pilot check_formulation->conduct_pilot review_dose->conduct_pilot solution Adjust Protocol and Re-run Experiment conduct_pilot->solution

Caption: A logical approach to troubleshooting experimental issues.

References

Cenicriviroc's Impact on Hepatic Function in Preclinical Models: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the effects of Cenicriviroc (CVC) on liver function tests in animal studies. This guide includes troubleshooting advice and frequently asked questions to support the design and interpretation of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of this compound on liver function tests (LFTs) in animal models of liver disease?

A1: In various preclinical models of liver fibrosis and non-alcoholic steatohepatitis (NASH), this compound has demonstrated a tendency to improve liver function. For instance, in a diet-induced mouse model of NASH, prolonged therapy with high-dose CVC was associated with reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) after 4 weeks of treatment.[1] Similarly, in a cholestatic liver injury model using Mdr2-/- mice, the combination of CVC with all-trans retinoic acid (atRA) led to a significant reduction in plasma liver enzymes and bilirubin.[2][3]

Q2: Does this compound monotherapy improve liver enzymes in all animal models of liver disease?

A2: The effects of this compound on liver enzymes can vary depending on the specific animal model and the disease context. While some studies show a reduction in ALT and AST, others, particularly in models of established, severe fibrosis, may show less pronounced or non-significant changes in these markers, even with evidence of anti-fibrotic effects.[1][4] For example, in a study using a high-fat and high-fructose diet to induce NASH in mice, CVC treatment ameliorated hepatic inflammation and fibrosis without significantly affecting hepatic steatosis.[5]

Q3: What is the proposed mechanism by which this compound affects liver function?

A3: this compound is a dual antagonist of the C-C chemokine receptor types 2 and 5 (CCR2 and CCR5).[6][7][8] These receptors are crucial for the recruitment of inflammatory monocytes and macrophages to the site of liver injury.[9] By blocking these receptors, this compound inhibits the trafficking and infiltration of these immune cells into the liver, thereby reducing the inflammatory response that contributes to hepatocyte damage and subsequent elevation of liver enzymes.[4][9]

Q4: Are there any known instances of this compound causing elevations in liver function tests in animal studies?

A4: Based on the available preclinical data, this compound has generally been reported to be well-tolerated with a favorable safety profile, and there is no significant evidence to suggest it induces liver injury or elevates liver function tests in animal models.[7] A rollover study in humans also reported that CVC was well-tolerated, with only a small percentage of participants showing treatment-related increases in ALT and AST.

Troubleshooting Guide

Issue: Inconsistent or no significant change in ALT/AST levels despite observing anti-fibrotic effects of this compound.

  • Possible Cause 1: Timing of Assessment. The impact of this compound on liver enzymes might be more pronounced in the earlier, more inflammatory stages of liver injury. In late-stage, established fibrosis, the direct hepatocellular injury might be less of a contributor to the overall pathology compared to the fibrotic remodeling.

    • Troubleshooting Tip: Consider including earlier time points in your experimental design to capture the effects on active inflammation and liver enzyme release.

  • Possible Cause 2: Animal Model Selection. The underlying pathology of the chosen animal model can influence the response of liver enzymes to CVC treatment. Models with a primary inflammatory driver may show a more robust response in LFTs compared to models with a predominantly metabolic or toxic etiology where direct hepatocyte injury pathways may be less dependent on CCR2/CCR5-mediated inflammation.

    • Troubleshooting Tip: Carefully select an animal model that aligns with the specific scientific question. For investigating inflammatory-driven liver injury, models like carbon tetrachloride (CCl4) induced injury could be considered alongside diet-induced models.[9]

  • Possible Cause 3: Dosage. The dose of this compound administered may not be optimal for achieving a significant reduction in liver enzymes in your specific model.

    • Troubleshooting Tip: Conduct a dose-response study to determine the optimal therapeutic dose of this compound for your experimental setup. Studies have used doses ranging from 10 mg/kg/day to 100 mg/kg/day.[4][5]

Data on Liver Function Tests

The following tables summarize the quantitative data on the effects of this compound on liver function tests from various animal studies.

Table 1: Effect of this compound on Liver Function Tests in a Diet-Induced Mouse Model of NASH [1]

Treatment GroupDurationSerum ALT (U/L)Serum AST (U/L)
Standard Chow4 weeks~50~100
CDAHFD + Vehicle4 weeks~250~450
CDAHFD + CVC (30 mg/kg/day)4 weeks~150~300

CDAHFD: Choline-deficient, L-amino acid-defined, high-fat diet. Data are approximated from graphical representations in the source material. *Indicates a statistically significant reduction compared to the CDAHFD + Vehicle group.

Table 2: Effect of this compound in Combination with all-trans Retinoic Acid (atRA) in a Cholestatic Mouse Model (Mdr2-/-) [2]

Treatment GroupPlasma ALT (U/L)Plasma ALP (U/L)Plasma Bilirubin (μmol/L)
Mdr2-/- Untreated~350~1200~10
Mdr2-/- + atRA~200~800~5
Mdr2-/- + CVC + atRA~150~600~3*

Data are approximated from graphical representations in the source material. *Indicates a statistically significant reduction compared to the Mdr2-/- Untreated group.

Experimental Protocols

1. Thioacetamide-Induced Liver Fibrosis in Rats

  • Animal Model: Male Wistar rats.

  • Induction of Fibrosis: Intraperitoneal (i.p.) injection of thioacetamide (TAA) at a dose of 200 mg/kg, three times per week for 4 to 16 weeks.[10] The dosage and duration can be adjusted to achieve the desired severity of fibrosis.

  • This compound Administration: CVC is typically administered orally via gavage. A common vehicle is 0.5% (w/v) methylcellulose with 1% Tween®-80.[7] Dosing regimens in various studies have ranged from daily to twice-daily administration.

  • Assessment of Liver Function: Blood is collected at the end of the study period for the measurement of serum ALT, AST, alkaline phosphatase (ALP), and bilirubin using standard biochemical analyzers.

  • Histological Analysis: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with Sirius Red or Masson's trichrome for collagen deposition to assess the degree of fibrosis.[10]

2. Diet-Induced Non-Alcoholic Steatohepatitis (NASH) in Mice

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of NASH:

    • High-Fat, High-Fructose Diet (HFHF): Mice are fed a diet high in fat (e.g., 60 kcal% fat) and supplemented with fructose in the drinking water (e.g., 42 g/L) for a period of 20 weeks or more to induce steatosis, inflammation, and fibrosis.[5]

    • Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): This diet is known to induce more severe NASH and fibrosis over a shorter period (e.g., 4 to 14 weeks).[1][4]

  • This compound Administration: CVC is often administered as a diet admixture or by oral gavage.[5] Doses in mouse studies have ranged from 10 mg/kg/day to 30 mg/kg/day.[4]

  • Assessment of Liver Function: Serum samples are analyzed for ALT and AST levels.

  • Histological Analysis: Liver sections are scored for steatosis, lobular inflammation, and hepatocellular ballooning to determine the NAFLD Activity Score (NAS). Fibrosis is staged based on collagen staining.[1]

Visualizations

Experimental_Workflow_NASH_Model start Start: C57BL/6 Mice diet Induce NASH (e.g., CDAHFD for 4-14 weeks) start->diet treatment Treatment Groups: - Vehicle Control (gavage) - this compound (e.g., 30 mg/kg/day, gavage) diet->treatment assessment End-of-Study Assessments treatment->assessment lfts Liver Function Tests (ALT, AST) assessment->lfts Blood Collection histology Liver Histology (H&E, Sirius Red) - NAS Score - Fibrosis Staging assessment->histology Tissue Harvesting

Experimental workflow for a diet-induced NASH mouse model.

CVC_Mechanism_of_Action injury Liver Injury (e.g., NASH, Fibrosis) chemokines Increased Chemokine Production (CCL2, CCL5) injury->chemokines receptors CCR2 & CCR5 Receptors on Immune Cells chemokines->receptors bind to recruitment Monocyte/Macrophage Recruitment & Infiltration receptors->recruitment cvc This compound cvc->receptors antagonizes inflammation Reduced Liver Inflammation recruitment->inflammation leads to lfts Potential Improvement in Liver Function Tests inflammation->lfts

Signaling pathway of this compound's action in the liver.

References

Long-term Cenicriviroc administration and potential toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding the long-term safety profile of Cenicriviroc in animal models and to provide guidance for their own experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1][2][3] These receptors are critically involved in inflammatory and fibrogenic pathways. By blocking CCR2 and CCR5, this compound can inhibit the recruitment of inflammatory monocytes and macrophages to sites of tissue injury, thereby potentially reducing inflammation and fibrosis.[1][2][3]

Q2: In what animal models has the long-term administration of this compound been studied?

A2: The long-term efficacy and safety of this compound have been evaluated in various preclinical animal models, primarily focusing on liver and kidney fibrosis. These include thioacetamide-induced liver fibrosis models in rats, diet-induced non-alcoholic steatohepatitis (NASH) models in mice, and models of renal fibrosis.[2] There is also mention of studies in dogs, though detailed public data is limited.

Q3: What is the general safety profile of this compound in long-term animal studies?

A3: Based on available preclinical data, this compound has demonstrated a favorable safety profile and is generally well-tolerated in animal models.[2] Studies have shown that long-term administration had no notable effects on body weight or the weight of the liver and kidneys.[2]

Q4: Are there any known target organs for toxicity with long-term this compound administration in animals?

A4: Publicly available data from preclinical studies primarily focused on efficacy do not indicate specific target organs for toxicity with long-term administration of this compound at the doses tested. However, comprehensive long-term toxicology studies with detailed histopathological analysis across a wide range of dose levels would be required to definitively identify any potential target organ toxicities.

Q5: Has this compound been evaluated in carcinogenicity studies?

Troubleshooting Guide for Preclinical this compound Experiments

This guide addresses potential issues researchers might encounter during their in-vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy (No reduction in fibrosis/inflammation) Inappropriate Animal Model: The chosen model may not have a disease pathology that is significantly driven by the CCR2/CCR5 axis.- Confirm that the selected animal model exhibits significant upregulation of CCR2 and CCR5 and their ligands (e.g., CCL2, CCL5) in the target organ. - Consider using a model where the role of monocyte/macrophage infiltration in disease progression is well-established.
Suboptimal Dosing or Route of Administration: The dose may be too low to achieve therapeutic concentrations, or the administration route may result in poor bioavailability.- In mouse models of fibrosis, doses of ≥20 mg/kg/day have been shown to be effective.[2] - Ensure the formulation of this compound is appropriate for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). - Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound in your model.
Unexpected Adverse Events (e.g., weight loss, lethargy) High Dose Level: The administered dose may be approaching a toxic level for the specific animal strain or species.- Review the literature for established dose-response relationships. - Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific experimental setup. - Monitor animals closely for clinical signs of toxicity.
Vehicle-Related Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.- Administer a vehicle-only control group to differentiate between vehicle effects and compound-related toxicity. - Ensure the chosen vehicle is non-toxic and appropriate for the route and frequency of administration.
Variability in Experimental Results Inconsistent Drug Administration: Variations in the timing, volume, or technique of drug administration can lead to inconsistent exposure.- Standardize the drug administration protocol, including the time of day, fasting state of the animals, and gavage/injection technique. - Ensure all personnel involved in dosing are properly trained.
Biological Variability: Inherent differences between individual animals can contribute to variability.- Use a sufficient number of animals per group to achieve statistical power. - Randomize animals to treatment groups to minimize bias.

Data on Preclinical Studies of this compound

The following tables summarize quantitative data and experimental protocols from key preclinical studies.

Table 1: Summary of this compound Effects in Animal Models of Fibrosis

Animal Model Species Dose(s) of CVC Duration of Treatment Key Findings Reference
Thioglycollate-induced peritonitisMouse≥20 mg/kg/dayNot specifiedSignificantly reduced monocyte/macrophage recruitment.[2]
Thioacetamide-induced liver fibrosisRatNot specifiedNot specifiedSignificant reductions in collagen deposition.[2]
Diet-induced NASHMouseNot specifiedNot specifiedSignificant reductions in collagen deposition and NAFLD activity score.[2]
Renal fibrosisMouseNot specifiedNot specifiedSignificant reductions in collagen deposition.[2]

Table 2: Experimental Protocol for Thioacetamide-Induced Liver Fibrosis in Rats

Parameter Description
Animal Species Male Sprague-Dawley rats
Age 10-12 weeks
Induction of Fibrosis Intraperitoneal (IP) administration of thioacetamide (TAA) at 150 mg/kg, three times per week for 8 weeks.
Drug Administration Details on this compound formulation, dose, and route of administration are not specified in the available public literature.
Assessments Body and liver weight, liver function tests, liver morphology, collagen deposition, and fibrogenic gene and protein expression.
Reference [2]

Visualizations

Signaling Pathway of this compound's Anti-Fibrotic Action

G Mechanism of this compound in Fibrosis cluster_0 Inflammatory Stimulus (e.g., Liver Injury) cluster_1 Chemokine Production cluster_2 Immune Cell Recruitment cluster_3 Fibrogenesis Hepatocyte Injury Hepatocyte Injury CCL2 CCL2 Hepatocyte Injury->CCL2 CCL5 CCL5 Hepatocyte Injury->CCL5 Monocytes/Macrophages Monocytes/Macrophages CCL2->Monocytes/Macrophages binds to CCR2 CCL5->Monocytes/Macrophages binds to CCR5 Hepatic Stellate Cells Hepatic Stellate Cells CCL5->Hepatic Stellate Cells binds to CCR5 Fibrosis Fibrosis Monocytes/Macrophages->Fibrosis promote Hepatic Stellate Cells->Fibrosis differentiate to myofibroblasts This compound This compound This compound->Monocytes/Macrophages blocks CCR2/CCR5 This compound->Hepatic Stellate Cells blocks CCR5

Caption: this compound blocks CCR2/CCR5 signaling, inhibiting immune cell recruitment and subsequent fibrosis.

General Experimental Workflow for Preclinical Toxicity Studies

G Typical Preclinical Repeat-Dose Toxicity Study Workflow Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Randomization Randomization Acclimatization->Randomization Dose Administration Dose Administration Randomization->Dose Administration In-life Observations In-life Observations Dose Administration->In-life Observations Daily Terminal Procedures Terminal Procedures Dose Administration->Terminal Procedures End of Study In-life Observations->Dose Administration In-life Observations->Terminal Procedures Data Analysis & Reporting Data Analysis & Reporting Terminal Procedures->Data Analysis & Reporting

Caption: A generalized workflow for conducting long-term toxicity studies in animal models.

References

Validation & Comparative

A Comparative Analysis of the Antifibrotic Effects of Cenicriviroc and Maraviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. In recent years, the chemokine system, particularly the C-C chemokine receptors type 2 (CCR2) and type 5 (CCR5), has emerged as a critical driver of inflammatory cell recruitment and activation, key events in the fibrotic cascade. This guide provides a detailed comparison of two chemokine receptor antagonists, Cenicriviroc (CVC) and Maraviroc (MVC), focusing on their antifibrotic properties as evidenced by preclinical and clinical data. While both agents target pathways implicated in fibrosis, they differ in their receptor selectivity, with CVC being a dual CCR2/CCR5 antagonist and MVC being a selective CCR5 antagonist. This distinction may have significant implications for their therapeutic efficacy across different fibrotic conditions.

Mechanism of Action: Targeting Inflammatory Pathways

The antifibrotic effects of both this compound and Maraviroc are rooted in their ability to block the signaling of key chemokine receptors involved in the recruitment and activation of inflammatory and profibrotic cells.

This compound (CVC) is an orally administered dual antagonist of CCR2 and CCR5.[1][2] This dual antagonism is significant as both receptors and their respective ligands, such as CCL2 and CCL5, are deeply implicated in the pathogenesis of fibrosis.[2] By blocking CCR2, CVC inhibits the migration of inflammatory monocytes/macrophages to sites of injury.[1][2] Simultaneously, its CCR5 antagonism interferes with the recruitment of various immune cells, including T-cells, and the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][2][3]

Maraviroc (MVC) is a selective CCR5 antagonist.[4] Its mechanism of action in fibrosis is primarily centered on blocking the CCL5-CCR5 axis. This pathway is crucial for the migration and activation of Kupffer cells and hepatic stellate cells, which are key contributors to liver inflammation and fibrosis.[4] By inhibiting CCR5, Maraviroc aims to reduce the inflammatory response and subsequent deposition of extracellular matrix.[4][5]

Signaling Pathway Visualization

cluster_CVC This compound (CVC) Mechanism cluster_MVC Maraviroc (MVC) Mechanism Injury Tissue Injury (e.g., NASH, Kidney Injury) CCL2 CCL2 (MCP-1) Injury->CCL2 CCL5 CCL5 (RANTES) Injury->CCL5 CCR2 CCR2 CCL2->CCR2 CCR5_CVC CCR5 CCL5->CCR5_CVC Monocyte Monocyte/ Macrophage CCR2->Monocyte Recruitment & Activation CCR5_CVC->Monocyte Recruitment & Activation HSC_CVC Hepatic Stellate Cell (HSC) CCR5_CVC->HSC_CVC Activation Monocyte->HSC_CVC Activation Fibrosis_CVC Fibrosis HSC_CVC->Fibrosis_CVC Collagen Production CVC This compound CVC->CCR2 CVC->CCR5_CVC Injury_MVC Tissue Injury (e.g., HIV/HCV Co-infection) CCL5_MVC CCL5 (RANTES) Injury_MVC->CCL5_MVC CCR5_MVC CCR5 CCL5_MVC->CCR5_MVC Kupffer Kupffer Cell/ Macrophage CCR5_MVC->Kupffer Recruitment & Activation HSC_MVC Hepatic Stellate Cell (HSC) CCR5_MVC->HSC_MVC Activation Kupffer->HSC_MVC Activation Fibrosis_MVC Fibrosis HSC_MVC->Fibrosis_MVC Collagen Production MVC Maraviroc MVC->CCR5_MVC

Caption: Comparative signaling pathways of this compound and Maraviroc in fibrosis.

Preclinical Data Comparison

FeatureThis compound (CVC)Maraviroc (MVC)
Animal Models Thioacetamide-induced liver fibrosis (rat), diet-induced NASH (mouse), renal fibrosis (mouse)[2]Choline-deficient, ethionine-supplemented (CDE) diet-induced liver injury and HCC (mouse)[5]
Key Findings - Significantly reduced monocyte/macrophage recruitment[2]- Significant reductions in collagen deposition and collagen type 1 expression in liver and kidney[2]- In the NASH model, CVC significantly reduced the NAFLD activity score[2]- Reduced liver fibrosis, injury, and tumor burden[5]- Suppressed macrophage accumulation and the liver progenitor cell response[5]- Inhibited the transition of liver macrophages to a pro-tumoral M2 phenotype[5]
Mechanism Insights Potent anti-inflammatory and antifibrotic activity across a range of fibrosis models.[2]Reduces hepatic inflammation and fibrosis by targeting CCR5-expressing macrophages.[5]

Clinical Evidence in Liver Fibrosis

Clinical trials for this compound have primarily focused on nonalcoholic steatohepatitis (NASH), while studies involving Maraviroc's antifibrotic effects have been conducted mainly in the context of HIV infection, often with viral hepatitis co-infection.

This compound in NASH-Associated Fibrosis
StudyPhaseKey Endpoint & Result
CENTAUR (NCT02217475)2b- Primary Endpoint (NASH resolution): Not met. 16-19% of CVC-treated patients vs. 19% in placebo (p=0.52).[1]- Secondary Endpoint (Fibrosis improvement ≥1 stage without worsening of NASH): Met. 20% of CVC-treated patients vs. 10% in placebo (p=0.02).[1][6]
AURORA (NCT03028740)3- Primary Endpoint (Fibrosis improvement ≥1 stage without worsening of steatohepatitis at Month 12): Not met. 22.3% in the CVC group vs. 25.5% in the placebo group (p=0.21).[7]

Despite promising results in the Phase 2b CENTAUR trial, the Phase 3 AURORA study did not demonstrate a statistically significant antifibrotic effect of this compound in a larger population of patients with NASH and liver fibrosis.[7] The development of this compound for this indication was subsequently terminated.[8]

Maraviroc in Liver Fibrosis (HIV Co-infection Context)
Study TypePopulationKey Findings
Retrospective Pilot Study 71 HIV/HCV co-infected patients- After a median follow-up of 18.45 months, 11 patients showed improvement in fibrosis stage, while 5 progressed.[9]- In patients treated for over two years (n=38), 29.62% showed regression of liver fibrosis by at least one stage.[9][10]
Feasibility RCT 53 people with HIV and NAFLD- The study demonstrated the safety and feasibility of a larger trial.[4]- No significant differences were observed in the change from baseline in liver stiffness, controlled attenuation parameter, or Enhanced Liver Fibrosis (ELF) scores between the Maraviroc and control groups.[4]

The clinical data for Maraviroc's antifibrotic effects are less extensive than for this compound and are primarily derived from studies in people living with HIV, where the underlying drivers of liver injury may differ from those in NASH. A retrospective study in HIV/HCV co-infected patients suggested a potential benefit in reducing fibrosis progression, particularly with longer treatment duration.[9][10] However, a recent feasibility randomized controlled trial in people with HIV and NAFLD did not show a significant impact on markers of liver steatosis and fibrosis.[4]

Experimental Protocols

This compound Preclinical Models[2]

cluster_protocol Experimental Workflow for CVC Preclinical Studies Animal_Models Animal Models: - TAA-induced Liver Fibrosis (Rats) - Diet-induced NASH (Mice) - Unilateral Ureteral Obstruction (UUO)  Kidney Fibrosis (Mice) Treatment Drug Administration: This compound (various doses, e.g., ≥20 mg/kg/day) or Vehicle Animal_Models->Treatment Assessments Assessments: - Histopathology (Collagen Deposition) - Gene Expression (e.g., Collagen Type 1 mRNA) - Protein Expression - Monocyte/Macrophage Recruitment Treatment->Assessments

Caption: Workflow for this compound preclinical antifibrotic studies.

  • Thioacetamide (TAA)-Induced Liver Fibrosis in Rats: Male Sprague-Dawley rats were administered TAA intraperitoneally to induce liver fibrosis. This compound or vehicle was administered orally.

  • Diet-Induced Non-alcoholic Steatohepatitis (NASH) in Mice: Mice were fed a high-fat, high-carbohydrate diet to induce NASH. This compound or vehicle was administered orally.

  • Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis in Mice: Renal fibrosis was induced by surgical ligation of one ureter. This compound or vehicle was administered.

  • Assessments: Liver and kidney tissues were collected for histological analysis of collagen deposition (e.g., Sirius Red staining), and gene and protein expression analysis of fibrotic markers. Monocyte/macrophage recruitment was assessed in a thioglycollate-induced peritonitis model.[2]

Maraviroc Preclinical Model[5]
  • Choline-Deficient, Ethionine-Supplemented (CDE) Diet in Mice: This diet induces chronic liver injury, inflammation, fibrosis, and ultimately hepatocellular carcinoma (HCC). Mice were fed the CDE diet with or without Maraviroc in their drinking water.

  • Assessments: Livers were analyzed for tumor development, fibrosis (Sirius Red staining), and markers of liver injury. Immunohistochemistry, RNA, and protein expression analyses were used to quantify liver progenitor cells and macrophage populations and their activation status.

Summary and Future Directions

This compound, with its dual CCR2/CCR5 antagonism, demonstrated a clear antifibrotic effect in preclinical models and showed a promising signal in a Phase 2b clinical trial for NASH-related fibrosis.[1][2] However, these findings were not confirmed in a large-scale Phase 3 trial, leading to the cessation of its development for this indication.[7]

Maraviroc, a selective CCR5 antagonist, has also shown antifibrotic potential in preclinical models of liver injury and in a retrospective clinical study of HIV/HCV co-infected individuals.[5][9][10] However, a prospective randomized feasibility study in people with HIV and NAFLD did not show a significant effect on non-invasive markers of fibrosis.[4]

References

Cross-Species Efficacy and Metabolism of Cenicriviroc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenicriviroc (CVC) is a dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), which play crucial roles in mediating inflammation and fibrosis. Initially developed for HIV-1, its potent anti-inflammatory and antifibrotic properties have led to its investigation as a therapeutic agent for non-alcoholic steatohepatitis (NASH) and liver fibrosis. This guide provides a comprehensive cross-species comparison of the efficacy and metabolism of this compound, supported by experimental data, to aid researchers and drug development professionals in their understanding and evaluation of this compound.

This compound Signaling Pathway

The mechanism of action of this compound involves the blockade of CCR2 and CCR5 signaling pathways, which are integral to the recruitment of immune cells that drive inflammation and fibrosis.

cluster_0 Hepatocyte Injury cluster_1 Chemokine Production cluster_2 Immune Cell Recruitment & Activation cluster_3 Fibrosis Injured Hepatocytes Injured Hepatocytes CCL2 CCL2 Injured Hepatocytes->CCL2 release CCL5 CCL5 Injured Hepatocytes->CCL5 release Monocytes/\nMacrophages Monocytes/ Macrophages CCL2->Monocytes/\nMacrophages attracts Hepatic Stellate\nCells (HSCs) Hepatic Stellate Cells (HSCs) CCL5->Hepatic Stellate\nCells (HSCs) activates T-Cells T-Cells CCL5->T-Cells attracts CCR2 CCR2 Monocytes/\nMacrophages->CCR2 expresses Inflammation Inflammation Monocytes/\nMacrophages->Inflammation Collagen Production Collagen Production Hepatic Stellate\nCells (HSCs)->Collagen Production CCR5 CCR5 Hepatic Stellate\nCells (HSCs)->CCR5 expresses T-Cells->CCR5 expresses T-Cells->Inflammation Liver Fibrosis Liver Fibrosis Collagen Production->Liver Fibrosis This compound This compound This compound->CCR2 inhibits This compound->CCR5 inhibits Inflammation->Liver Fibrosis

Figure 1: this compound's Mechanism of Action in Inhibiting Liver Fibrosis.

Cross-Species Efficacy

This compound has demonstrated potent anti-inflammatory and antifibrotic efficacy across various preclinical species and in human clinical trials. A summary of its in vitro potency and in vivo efficacy is presented below.

In Vitro Potency

This compound exhibits nanomolar potency against both CCR2 and CCR5 receptors.

SpeciesReceptorAssay TypePotency (IC50/Ki)Reference
HumanCCR2Ligand Binding~2-6 nM (IC50)[1]
HumanCCR5Ligand Binding~2-6 nM (IC50)[1]
HumanHIV-1 (R5 strains)Antiviral Activity0.03-0.98 nM (EC50)[2]
HumanHIV-2 (R5 strains)Antiviral Activity0.03-0.98 nM (EC50)[2]
MouseCCR2/CCR5Receptor Occupancy>87% at ≥250 nmol/L[1]
In Vivo Efficacy in Animal Models of Liver Fibrosis

This compound has shown significant antifibrotic effects in various rodent models of liver disease.

SpeciesModelThis compound DoseDurationKey FindingsReference
RatThioacetamide-induced fibrosisNot specifiedNot specifiedSignificant reduction in liver collagen deposition.[3]
MouseDiet-induced NASH20 mg/kg/dayNot specifiedSignificantly reduced non-alcoholic fatty liver disease activity score (NAS) and collagen deposition.[4]
MouseCholine-deficient, L-amino acid-defined, high-fat diet (CDAHFD)30 mg/kg/day14 weeksSignificantly less fibrosis despite ongoing steatohepatitis.[5]
RatBile duct ligation50 mg/kg/day (in combination with ATRA)14 daysReduced liver to body weight ratio, bile acid pool size, plasma liver enzymes, bilirubin, liver necrosis, and fibrosis.[1]

Cross-Species Metabolism and Pharmacokinetics

The metabolic profile and pharmacokinetic parameters of this compound show notable differences across species, which is a critical consideration for the translation of preclinical findings to humans.

In Vitro Metabolism

In vitro studies are crucial for understanding the metabolic pathways and potential for drug-drug interactions.

SpeciesIn Vitro SystemMajor Metabolizing EnzymesKey FindingsReference
HumanLiver MicrosomesCYP3A4, CYP2C8This compound is a substrate of these enzymes.[6]
Rat, Monkey, HumanLiver S9Not specifiedSpecies differences were observed in the proportions of metabolites produced.[7]
Pharmacokinetic Parameters

A comparison of key pharmacokinetic parameters across different species highlights the variation in drug exposure and disposition.

SpeciesDoseT½ (half-life)CmaxAUCKey NotesReference
Human150 mg once daily30-40 hoursNot specifiedNot specifiedLong plasma half-life allows for once-daily dosing.[8]
Human (Moderate Hepatic Impairment)150 mg once dailyNot specified29% higher55% higherIncreased exposure in patients with moderate liver disease.[6]
Human (Mild Hepatic Impairment)150 mg once dailyNot specified40% lower38% lowerNo significant increase in exposure.[6]
RodentsNot specifiedShorter than humansNot specifiedNot specifiedLower potency observed in rodents compared to humans.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Thioacetamide-Induced Liver Fibrosis Model in Rats (General Protocol)

This model is commonly used to induce liver fibrosis and assess the efficacy of antifibrotic agents.

start Start acclimatization Acclimatization of Rats (e.g., 1 week) start->acclimatization grouping Randomization into Control and Treatment Groups acclimatization->grouping induction Induction of Fibrosis: Intraperitoneal injection of Thioacetamide (TAA) (e.g., 150-200 mg/kg, 1-3 times/week) grouping->induction treatment Treatment with this compound or Vehicle induction->treatment Concurrent or post-induction monitoring Monitoring of Animal Health and Body Weight treatment->monitoring euthanasia Euthanasia at a Pre-determined Time Point (e.g., 11 weeks) monitoring->euthanasia analysis Sample Collection: Blood for liver enzymes Liver tissue for histology, collagen content, and gene expression euthanasia->analysis end End analysis->end

Figure 2: Workflow for Thioacetamide-Induced Liver Fibrosis Model.

Protocol Details:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction Agent: Thioacetamide (TAA) is administered via intraperitoneal injection. Dosing regimens can vary, for example, 150 mg/kg three times a week for 11 weeks or 200 mg/kg once a week for 24 weeks.[9][10]

  • Treatment: this compound is typically administered orally (by gavage) or via intraperitoneal injection at specified doses.

  • Assessments:

    • Blood Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), bilirubin, and alkaline phosphatase levels are measured to assess liver injury.

    • Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome for collagen deposition to assess the degree of fibrosis.

    • Hydroxyproline Assay: Quantification of hydroxyproline content in the liver provides a measure of total collagen.

    • Gene Expression Analysis: RT-PCR can be used to measure the expression of profibrotic genes such as collagen type I (Col1a1) and transforming growth factor-beta (TGF-β).

    • Immunohistochemistry: Staining for alpha-smooth muscle actin (α-SMA) is used to identify activated hepatic stellate cells.

Diet-Induced NASH Model in Mice (General Protocol)

This model mimics the metabolic and histological features of human NASH.

start Start acclimatization Acclimatization of Mice (e.g., 1 week) start->acclimatization grouping Randomization into Control and Treatment Groups acclimatization->grouping diet Feeding with a NASH-inducing diet: - Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) - High-fat, high-fructose diet (HFFD) grouping->diet treatment Treatment with this compound or Vehicle diet->treatment Concurrent or post-diet induction monitoring Monitoring of Body Weight, Food Intake, and Metabolic Parameters treatment->monitoring euthanasia Euthanasia at a Pre-determined Time Point (e.g., 12-24 weeks) monitoring->euthanasia analysis Sample Collection: Blood for metabolic and liver panels Liver for histology, lipid content, and gene expression euthanasia->analysis end End analysis->end

Figure 3: Workflow for a Diet-Induced NASH Model in Mice.

Protocol Details:

  • Animal Model: C57BL/6J mice are frequently used.

  • Diets:

    • Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD): This diet rapidly induces steatohepatitis and fibrosis.[5]

    • High-Fat, High-Fructose Diet (HFFD): This diet more closely mimics the human condition of NASH associated with metabolic syndrome.

  • Treatment: this compound is administered orally (e.g., mixed in the diet or by gavage) or via intraperitoneal injection.

  • Assessments:

    • Metabolic Parameters: Glucose tolerance tests (GTT), insulin tolerance tests (ITT), and plasma lipid profiles are performed.

    • Liver Histology: Livers are scored for steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS) and fibrosis stage.

    • Liver Triglyceride Content: Quantification of hepatic triglycerides.

    • Gene Expression Analysis: Analysis of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp-1).

In Vitro Metabolism Study using Liver S9 Fraction (General Protocol)

This assay provides a broad assessment of a compound's hepatic metabolism.

start Start prepare_reagents Prepare Incubation Mixture: Liver S9 fraction from desired species This compound (test compound) Cofactors (e.g., NADPH, UDPGA) start->prepare_reagents incubation Incubate at 37°C prepare_reagents->incubation sampling Collect Aliquots at Different Time Points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quenching Stop the Reaction (e.g., with cold acetonitrile) sampling->quenching analysis Analyze Samples using LC-MS/MS to quantify parent compound and identify metabolites quenching->analysis data_processing Calculate Metabolic Stability: - Half-life (T½) - Intrinsic Clearance (CLint) analysis->data_processing end End data_processing->end

Figure 4: General Workflow for an In Vitro Metabolism Study using Liver S9 Fraction.

Protocol Details:

  • Test System: Liver S9 fractions from various species (e.g., human, monkey, rat, mouse) are used. The S9 fraction contains both microsomal and cytosolic enzymes.[11]

  • Incubation: this compound is incubated with the S9 fraction in the presence of necessary cofactors, such as NADPH for Phase I reactions and UDPGA for glucuronidation (Phase II).[11]

  • Analysis: The disappearance of the parent compound over time is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Metabolites are identified based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: The rate of metabolism is used to calculate the in vitro half-life and intrinsic clearance, which can be used to predict in vivo hepatic clearance.[11]

Conclusion

This compound demonstrates potent dual antagonism of CCR2 and CCR5 with significant antifibrotic efficacy in both preclinical models and human studies of liver fibrosis. However, notable species differences in pharmacokinetics and metabolism exist, underscoring the importance of careful cross-species evaluation in the drug development process. The provided data and experimental protocols offer a valuable resource for researchers working with this compound and other antifibrotic agents. Further studies are warranted to fully elucidate the cross-species metabolic profiles and to refine the prediction of human pharmacokinetics from preclinical models.

References

Cenicriviroc's Antifibrotic Effects: A Comparative Analysis of Human and Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cenicriviroc (CVC), a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), has been investigated as a potential therapeutic agent for liver fibrosis, particularly in the context of nonalcoholic steatohepatitis (NASH). This guide provides a comprehensive comparison of the effects of CVC on fibrotic biomarkers in human clinical trials versus preclinical animal studies, supported by experimental data and detailed methodologies.

Executive Summary

Preclinical animal models demonstrated promising antifibrotic effects of this compound, showing significant reductions in key fibrotic markers. However, these promising results did not fully translate into the expected efficacy in large-scale human clinical trials. While the Phase 2b CENTAUR study showed a statistically significant improvement in fibrosis for a secondary endpoint, the subsequent Phase 3 AURORA trial failed to meet its primary endpoint for fibrosis improvement. This discrepancy highlights the complexities of translating preclinical findings to clinical outcomes in the context of a multifactorial disease like NASH.

Quantitative Data Comparison

The following tables summarize the quantitative data on the effects of this compound on various fibrotic and inflammatory biomarkers from key human and animal studies.

Table 1: Effect of this compound on Histological and Serum Fibrotic Biomarkers in Human Clinical Trials

Biomarker/EndpointStudyTreatment GroupPlacebo GroupOutcomeCitation
Histological Improvement
≥1-stage fibrosis improvement without worsening of NASH (Year 1)CENTAUR (Phase 2b)20%10%Statistically significant improvement (p=0.02)[1][2]
≥1-stage fibrosis improvement without worsening of steatohepatitis (Month 12)AURORA (Phase 3)22.3%25.5%No statistically significant difference (p=0.21)[3]
Maintained fibrosis response at Year 2 (in Year 1 responders)CENTAUR (Phase 2b)60%30%Twice the proportion on CVC maintained benefit[4][5]
Serum Biomarkers
PRO-C3 LevelsCENTAUR (Phase 2b)Consistent reductions in responders-Associated with fibrosis response[4]
Enhanced Liver Fibrosis (ELF) ScoresCENTAUR (Phase 2b)Consistent reductions in responders-Associated with fibrosis response[4]
APRI and FIB-4 ScoresCENTAUR (Phase 2b)-Increases in non-respondersAssociated with lack of fibrosis response[4]
High-sensitivity C-reactive protein (hs-CRP)CENTAUR (Phase 2b)Marked reductions-Reduction in systemic inflammation[6]
Interleukin-6 (IL-6)CENTAUR (Phase 2b)Marked reductions-Reduction in systemic inflammation[6]
FibrinogenCENTAUR (Phase 2b)Marked reductions-Reduction in systemic inflammation[6]
Soluble CD14 (sCD14)CENTAUR (Phase 2b)Marked reductions-Reduction in monocyte activation[6]
Transforming growth factor-beta 1 (TGF-β1)HIV-infected individuals-0.74 ng/mL (median change)-Statistically significant decrease (p=0.006)[7]
C-terminal pro-peptide of collagen type I (CICP)HIV-infected individuals-28.12 ng/mL (median change)-Statistically significant decrease (p<0.0001)[7]

Table 2: Effect of this compound on Fibrotic Biomarkers in Animal Models

BiomarkerAnimal ModelTreatment DoseOutcomeCitation
Collagen Deposition Thioacetamide-induced liver fibrosis (rat)≥20 mg/kg/daySignificant reduction (p < 0.05)[8][9][10]
Diet-induced NASH (mouse)≥20 mg/kg/daySignificant reduction (p < 0.05)[8][9][10]
Unilateral ureteral obstruction (kidney fibrosis, mouse)≥20 mg/kg/daySignificant reduction (p < 0.05)[8][9][10]
Collagen Type 1 (COL1A1)
Protein ExpressionThioacetamide-induced liver fibrosis (rat)≥20 mg/kg/daySignificant reduction[11]
Diet-induced NASH (mouse)-Decreased expression[12]
mRNA ExpressionThioacetamide-induced liver fibrosis (rat)≥20 mg/kg/daySignificant reduction[11]
Diet-induced NASH (mouse)-Decreased expression[12]
Alpha-Smooth Muscle Actin (α-SMA)
Protein ExpressionThioacetamide-induced liver fibrosis (rat)30 and 100 mg/kg14-22% reduction (not statistically significant)[11]
Diet-induced NASH (mouse)-Decreased expression[12]
NAFLD Activity Score (NAS) Diet-induced NASH (mouse)≥20 mg/kg/daySignificant reduction (p < 0.05)[8][9][10]
Monocyte/Macrophage Recruitment Thioglycollate-induced peritonitis (mouse)≥20 mg/kg/daySignificant reduction (p < 0.05)[8][9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its antifibrotic effects.

cluster_0 Liver Injury cluster_1 Chemokine Production cluster_2 Immune Cell Recruitment & Activation cluster_3 Fibrosis Hepatocyte Injury Hepatocyte Injury CCL2 CCL2 Hepatocyte Injury->CCL2 Kupffer Cell Activation Kupffer Cell Activation Kupffer Cell Activation->CCL2 CCL5 CCL5 Kupffer Cell Activation->CCL5 Monocyte Recruitment Monocyte Recruitment CCL2->Monocyte Recruitment CCR2 CCL5->Monocyte Recruitment CCR5 Macrophage Infiltration Macrophage Infiltration Monocyte Recruitment->Macrophage Infiltration Hepatic Stellate Cell (HSC) Activation Hepatic Stellate Cell (HSC) Activation Macrophage Infiltration->Hepatic Stellate Cell (HSC) Activation TGF-β Collagen Production Collagen Production Hepatic Stellate Cell (HSC) Activation->Collagen Production Extracellular Matrix (ECM) Deposition Extracellular Matrix (ECM) Deposition Collagen Production->Extracellular Matrix (ECM) Deposition This compound This compound This compound->CCL2 Blocks This compound->CCL5 Blocks

Figure 1: this compound's Mechanism of Action in Liver Fibrosis.

cluster_0 Animal Model Induction cluster_1 Treatment cluster_2 Endpoint Analysis Fibrosis Induction (e.g., TAA, Diet) Fibrosis Induction (e.g., TAA, Diet) Randomization Randomization Fibrosis Induction (e.g., TAA, Diet)->Randomization This compound Administration This compound Administration Randomization->this compound Administration Vehicle Control Vehicle Control Randomization->Vehicle Control Sacrifice & Tissue Collection Sacrifice & Tissue Collection This compound Administration->Sacrifice & Tissue Collection Vehicle Control->Sacrifice & Tissue Collection Histology (H&E, Sirius Red) Histology (H&E, Sirius Red) Sacrifice & Tissue Collection->Histology (H&E, Sirius Red) Immunohistochemistry (α-SMA, Collagen I) Immunohistochemistry (α-SMA, Collagen I) Sacrifice & Tissue Collection->Immunohistochemistry (α-SMA, Collagen I) Gene Expression (RT-qPCR) Gene Expression (RT-qPCR) Sacrifice & Tissue Collection->Gene Expression (RT-qPCR) Protein Analysis (Western Blot, ELISA) Protein Analysis (Western Blot, ELISA) Sacrifice & Tissue Collection->Protein Analysis (Western Blot, ELISA)

Figure 2: General Experimental Workflow in Preclinical Animal Studies.

Detailed Experimental Protocols

Human Studies (CENTAUR and AURORA Trials)

  • Liver Biopsy and Histological Assessment: Liver biopsies were performed at baseline and at specified follow-up times (e.g., Year 1 and Year 2 in CENTAUR, Month 12 in AURORA).[3][4] Biopsy samples were evaluated by central pathologists blinded to treatment allocation. Fibrosis was staged according to the NASH Clinical Research Network (CRN) system.[4][13]

  • Serum Biomarker Analysis:

    • PRO-C3, ELF Score, APRI, and FIB-4: These non-invasive markers of fibrosis were measured from serum samples at various time points throughout the studies.[4]

    • Inflammatory Biomarkers (hs-CRP, IL-6, Fibrinogen, sCD14): Serum levels were quantified using standard immunoassay techniques (e.g., ELISA) to assess systemic inflammation and monocyte activation.[6]

    • TGF-β1 and CICP: Measured by ELISA in a study with HIV-infected individuals.[7]

Animal Studies

  • Fibrosis Induction Models:

    • Thioacetamide (TAA)-Induced Liver Fibrosis (Rats): TAA was administered to induce chronic liver injury and fibrosis.[11]

    • Diet-Induced NASH (Mice): Mice were fed a diet deficient in methionine and choline or a high-fat diet to induce NASH and fibrosis.[11][12]

    • Unilateral Ureteral Obstruction (UUO) (Mice): A model for renal fibrosis.[11]

  • Assessment of Fibrosis and Related Markers:

    • Histology: Liver and kidney sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red/Picrosirius Red for collagen deposition.[11][12]

    • Hydroxyproline Assay: The total collagen content in tissue homogenates was quantified by measuring the amount of hydroxyproline, a major component of collagen.[14][15]

    • Immunohistochemistry (IHC): Tissue sections were stained with specific antibodies to detect the expression and localization of proteins such as α-SMA (a marker of activated hepatic stellate cells) and Collagen Type I.[11][16]

    • Gene Expression Analysis (RT-qPCR): RNA was extracted from tissues, and the expression levels of fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1) were quantified using reverse transcription-quantitative polymerase chain reaction.[11]

    • Protein Expression Analysis (Western Blot): Protein lysates from tissues were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies to quantify the levels of target proteins like α-SMA and Collagen Type I.[11]

    • Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of specific proteins (e.g., cytokines, chemokines) in plasma or tissue homogenates.[7]

Conclusion

The journey of this compound from promising preclinical results to challenging clinical trial outcomes underscores the critical need for a deeper understanding of the translatability of animal models to human disease. While CVC demonstrated a clear biological effect on the CCR2/CCR5 pathways and associated inflammatory and fibrotic markers in animal models, the clinical benefit in a heterogeneous human NASH population with advanced fibrosis proved to be limited. This comparison guide serves as a valuable resource for researchers in the field of fibrosis and drug development, highlighting the importance of robust preclinical models and the careful selection of biomarkers and clinical endpoints for future studies.

References

Reproducibility of Cenicriviroc's Effects on Macrophage Migration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Cenicriviroc's performance in modulating macrophage migration, with a comparative look at alternative therapeutic strategies and supporting experimental data.

This compound (CVC) is an oral, dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5)[1]. These receptors and their ligands, such as CCL2 and CCL5, are instrumental in mediating the recruitment of monocytes and macrophages to sites of inflammation and fibrosis[1]. The consistent inhibitory effect of this compound on macrophage migration has been demonstrated across multiple preclinical and clinical studies, suggesting a reproducible mechanism of action. This guide provides a comprehensive comparison of this compound with other modulators of macrophage migration, detailed experimental protocols for assessing these effects, and a visualization of the underlying signaling pathways.

Comparative Efficacy of Macrophage Migration Inhibitors

The following table summarizes the quantitative data on the effects of this compound and alternative compounds on macrophage migration. The data, gathered from various preclinical models, highlights the consistent performance of this compound.

CompoundTarget(s)ModelKey FindingsReference
This compound (CVC) CCR2/CCR5In vivo mouse model of peritonitisSignificantly reduced monocyte/macrophage recruitment at doses ≥20 mg/kg/day (p < 0.05).[1]
This compound (CVC) Ex vivo mouse monocytesReduced CCL2-stimulated monocyte migration at 1 μM.[1]
This compound (CVC) In vitro transwell migration assaySignificantly reduced migration of bone marrow monocytes towards CCL2.[2][3]
This compound (CVC) In vitro TGF-β activated fibroblast-driven macrophage migrationInhibited macrophage migration.[4][5]
Emricasan Pan-caspase inhibitorMouse model of Nonalcoholic Steatohepatitis (NASH)Attenuated hepatic fibrosis and the activation of hepatic stellate cells.[6]
Selonsertib ASK1 inhibitorDMN-induced fibrosis modelDecreased the accumulation of collagen and expression of fibrosis markers.[7]
ICG-001 CBP/β-catenin inhibitorCCl4-induced liver fibrosis mouse modelSignificantly reduced HSC activation, ECM buildup, and macrophage migration.[7]

Signaling Pathways in Macrophage Migration

The migration of macrophages is a complex process initiated by the binding of chemokines to their receptors on the cell surface. This compound exerts its effect by blocking the CCR2 and CCR5 signaling cascades.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds PI3K_activation PI3K Activation CCR2->PI3K_activation CCR5->PI3K_activation This compound This compound This compound->CCR2 Blocks This compound->CCR5 Blocks Rac_activation Rac Activation PI3K_activation->Rac_activation Lamellipodium_protrusion Lamellipodium Protrusion Rac_activation->Lamellipodium_protrusion Migration Migration Lamellipodium_protrusion->Migration

Caption: this compound's Mechanism of Action.

Experimental Protocols

The following is a synthesized protocol for a typical in vitro macrophage migration assay, based on methodologies described in the cited literature.[8][9][10][11][12]

Macrophage Migration Assay (Transwell Assay)

Objective: To quantify the chemotactic migration of macrophages in response to specific chemoattractants.

Materials:

  • Multi-well plate with transwell inserts (e.g., 24-well plate with 8 µm pore size inserts)

  • Macrophage cell line (e.g., RAW264.7) or primary macrophages

  • Cell culture medium (e.g., RPMI 1640) with and without serum

  • Chemoattractant (e.g., CCL2)

  • Test compound (e.g., this compound)

  • Fluorescent dye for cell labeling (e.g., Calcein AM) or for staining fixed cells (e.g., Crystal Violet)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation:

    • Culture macrophages to confluency.

    • Harvest and resuspend the cells in serum-free medium at a desired concentration (e.g., 1 x 10^6 cells/mL).

    • If using a fluorescent label, incubate the cells with the dye according to the manufacturer's instructions.

  • Assay Setup:

    • Add the chemoattractant solution to the lower chambers of the multi-well plate. For control wells, add serum-free medium only.

    • Add the test compound (this compound or alternatives) at various concentrations to both the upper and lower chambers.

    • Place the transwell inserts into the wells.

    • Add the macrophage cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow for migration (e.g., 4-24 hours).

  • Quantification of Migration:

    • Fluorescence-based (live cells):

      • Carefully remove the inserts.

      • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

    • Staining-based (fixed cells):

      • Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

      • Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 10% neutral-buffered formalin).

      • Stain the fixed cells with a staining solution (e.g., Crystal Violet).

      • Wash the inserts to remove excess stain and allow them to dry.

      • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

  • Data Analysis:

    • Calculate the percentage of migrating cells for each condition relative to the control.

    • Determine the IC50 value for the test compounds if a dose-response curve was generated.

G cluster_workflow Experimental Workflow A Prepare Macrophage Cell Suspension D Add Macrophage Suspension to Upper Chamber A->D B Add Chemoattractant and Test Compound to Lower Chamber C Place Transwell Insert B->C C->D E Incubate (37°C, 5% CO2) D->E F Remove Non-Migrated Cells E->F G Fix and Stain Migrated Cells F->G H Quantify Migration (Microscopy or Plate Reader) G->H I Data Analysis H->I

Caption: Transwell Macrophage Migration Assay Workflow.

References

Cenicriviroc: A Comparative Guide to its Anti-Inflammatory Effects Across Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory and anti-fibrotic effects of Cenicriviroc (CVC), a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5). By blocking these key pathways, CVC aims to interrupt the cycle of chronic inflammation and subsequent tissue fibrosis that drives pathology in various diseases. We present supporting experimental data from preclinical and clinical studies, detailed methodologies for key experiments, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action: Dual Blockade of Inflammatory Cell Recruitment

Chronic inflammation is often driven by the persistent recruitment of immune cells to sites of tissue injury. The CCR2 and CCR5 chemokine receptors, and their respective ligands (like CCL2 and CCL5), are central to this process. CCR2 is critical for mobilizing inflammatory monocytes from the bone marrow and guiding them to damaged tissue, where they can differentiate into pro-inflammatory macrophages.[1][2][3] Concurrently, CCR5 is expressed on a variety of immune cells, including T-cells and macrophages, and plays a significant role in their migration and activation at the site of inflammation.[2][4]

This compound is a small-molecule inhibitor that potently blocks both CCR2 and CCR5.[3][5] This dual antagonism is designed to provide a comprehensive blockade of the inflammatory cascade by inhibiting the trafficking of key immune cell populations, thereby reducing inflammation and preventing the progression to fibrosis.[1]

G cluster_0 Upstream Signals cluster_1 Chemokine Signaling cluster_2 Cellular Response cluster_3 Therapeutic Intervention Tissue_Injury Tissue Injury / Infection CCL2 CCL2 (MCP-1) Tissue_Injury->CCL2 releases CCL5 CCL5 (RANTES) Tissue_Injury->CCL5 releases CCR2 CCR2 Receptor CCL2->CCR2 binds to CCR5 CCR5 Receptor CCL5->CCR5 binds to Monocyte Inflammatory Monocytes & Macrophages CCR2->Monocyte activates CCR5->Monocyte activates T_Cell T-Cells CCR5->T_Cell activates Recruitment Immune Cell Recruitment & Migration Monocyte->Recruitment T_Cell->Recruitment Inflammation Inflammation & Fibrosis Recruitment->Inflammation CVC This compound CVC->CCR2 BLOCKS CVC->CCR5 BLOCKS

Caption: this compound's dual CCR2/CCR5 antagonist mechanism.

Performance in Nonalcoholic Steatohepatitis (NASH) and Liver Fibrosis

NASH is a severe form of nonalcoholic fatty liver disease characterized by inflammation and liver cell damage, which can progress to significant fibrosis and cirrhosis. The infiltration of CCR2+ and CCR5+ immune cells is a key driver of this progression.

Comparative Clinical Data: The CENTAUR Study

The Phase 2b CENTAUR trial was a randomized, double-blind, placebo-controlled study evaluating the efficacy of CVC in adults with NASH and liver fibrosis (stages 1-3). The key anti-fibrotic endpoint was the proportion of subjects with at least a one-stage improvement in liver fibrosis without any worsening of steatohepatitis.

Endpoint (Year 1 Data)This compound (150 mg) (n=145)Placebo (n=144)P-value
≥1-Stage Fibrosis Improvement & No Worsening of NASH 20% 10% 0.02
≥2-Point Improvement in NAFLD Activity Score & No Worsening of Fibrosis16%19%0.52
Resolution of Steatohepatitis & No Worsening of Fibrosis8%6%0.49

Data sourced from the CENTAUR Phase 2b clinical trial.[5][6]

The results after one year of treatment showed that CVC-treated patients were twice as likely to achieve a meaningful improvement in fibrosis compared to placebo.[5] Final two-year data from the study corroborated these anti-fibrotic findings, with the majority of patients on CVC who achieved a fibrosis response at year 1 maintaining it at year 2.[6][7]

Experimental Protocol: Diet-Induced NASH Mouse Model

A common preclinical model to study NASH is the choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) model, which effectively recapitulates the key features of human NASH, including steatosis, inflammation, and progressive fibrosis.[8][9]

Objective: To induce NASH with fibrosis in mice to evaluate the efficacy of anti-inflammatory and anti-fibrotic compounds.

Materials:

  • C57BL/6J male mice (6-8 weeks old)

  • Standard chow (for acclimatization)

  • CDAHFD diet (e.g., A06071302, Research Diets Inc.), containing 60 kcal% fat, 0.1% methionine, and no choline.[10]

  • This compound or vehicle control (for oral gavage)

Procedure:

  • Acclimatization: House mice for one week under standard conditions with free access to standard chow and water.

  • Diet Induction: Switch mice to the CDAHFD diet. The diet is provided ad libitum for a period of 6 to 14 weeks to induce robust steatohepatitis and fibrosis.[8]

  • Treatment: During the diet induction period, administer this compound (e.g., 20-40 mg/kg) or vehicle control daily via oral gavage.

  • Monitoring: Monitor body weight and general health of the animals regularly.

  • Endpoint Analysis: At the end of the study period (e.g., 8 weeks), euthanize the mice and collect blood and liver tissue.

    • Biochemical Analysis: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[11]

    • Histological Analysis: Fix liver sections in formalin and embed in paraffin. Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Use Sirius Red or Masson's trichrome staining to visualize and quantify collagen deposition as a measure of fibrosis.[9][11]

    • Gene Expression: Analyze mRNA levels of pro-inflammatory (e.g., Tnf-α, Ccl2) and pro-fibrotic (e.g., Col1a1, Tgfb1) genes in liver tissue via qRT-PCR.

G cluster_0 Treatment Period start Start: C57BL/6J Mice acclimate Acclimatization (1 Week, Std. Chow) start->acclimate diet CDAHFD Diet (6-14 Weeks) acclimate->diet treatment Daily Treatment: - this compound - Vehicle Control endpoint Endpoint Analysis (e.g., Week 8) diet->endpoint analysis Tissue/Blood Collection: - Histology (H&E, Sirius Red) - Plasma ALT/AST - Gene Expression (qRT-PCR) endpoint->analysis end End: Data Comparison analysis->end

Caption: Experimental workflow for the diet-induced NASH model.

Performance in HIV-Associated Inflammation and Fibrosis

Chronic HIV infection is associated with persistent inflammation and a heightened risk of tissue fibrosis, even in patients with suppressed viral loads on antiretroviral therapy (ART).[12][13] This inflammation is partly driven by monocyte and macrophage activation.

Comparative Clinical Data: CVC in People Living with HIV (PLWH)

A 24-week, open-label trial evaluated the effect of CVC on plasma biomarkers of fibrosis and inflammation in PLWH on stable ART with undetectable viral loads.

Plasma Fibrotic BiomarkerBaseline (Median)Change after 24 Weeks of CVC (Median)P-value
TGF-β1 (ng/mL)2.11-0.74 0.006
TSP-1 (ng/mL)236.74-52.12 <0.0001
CICP (ng/mL)200.46-28.12 <0.0001

TGF-β1: Transforming growth factor beta-1; TSP-1: Thrombospondin-1; CICP: C-terminal pro-peptide of collagen type I. Data sourced from Bowler et al.[12][14]

The study found that PLWH had significantly higher levels of key pro-fibrotic markers at baseline compared to HIV-uninfected controls. After 24 weeks of CVC treatment, these markers were significantly reduced, returning to levels comparable to the uninfected controls, suggesting that dual CCR2/CCR5 blockade can ameliorate the persistent fibrotic processes in treated HIV.[12][13][14]

Experimental Protocol: Clinical Evaluation of Biomarkers

Objective: To assess the effect of this compound on systemic biomarkers of inflammation and fibrosis in virally suppressed adults with HIV.

Study Design: A prospective, open-label, single-arm clinical trial.[12] A similar placebo-controlled study design is outlined in trial A5415.[15][16]

Participants:

  • Adults (e.g., >18 years) with chronic HIV infection.

  • On stable antiretroviral therapy (ART) for at least 48 weeks.

  • Undetectable plasma HIV RNA (<50 copies/mL).

  • No other active inflammatory conditions or infections.

Procedure:

  • Screening & Baseline: Recruit eligible participants. Collect baseline blood samples and perform clinical assessments.

  • Intervention: Administer this compound (e.g., 150 mg) orally once daily, added to the participants' existing stable ART regimen.

  • Follow-up: Conduct study visits at specified intervals (e.g., week 4, 12, 24) for safety monitoring and blood sample collection.

  • Biomarker Analysis (24 Weeks):

    • Isolate plasma from blood samples collected at baseline and at 24 weeks.

    • Measure concentrations of fibrotic biomarkers (e.g., TGF-β1, TSP-1, CICP) using validated Enzyme-Linked Immunosorbent Assays (ELISA) or Luminex multiplex assays.

    • Measure concentrations of inflammatory biomarkers (e.g., sCD14, IL-6, hs-CRP) using similar immunoassay techniques.

  • Statistical Analysis: Compare the levels of each biomarker at 24 weeks to the baseline levels using appropriate statistical tests (e.g., Wilcoxon matched-pairs signed-rank test) to determine the effect of the intervention.

Performance in Acute Inflammation Models

To assess the direct impact of CVC on immune cell recruitment, acute inflammation models are often used. The thioglycollate-induced peritonitis model is a classic and robust method for this purpose.

Comparative Preclinical Data: Peritonitis Model

In a mouse model of thioglycollate-induced peritonitis, CVC was evaluated for its ability to reduce the recruitment of monocytes and macrophages into the peritoneal cavity.

Treatment GroupEffect on Monocyte/Macrophage Recruitment
Vehicle Control Baseline inflammatory cell influx
This compound (≥20 mg/kg/day) Significant reduction (p < 0.05) vs. Vehicle

This model demonstrates CVC's potent in vivo activity in blocking the trafficking of inflammatory cells.

Experimental Protocol: Thioglycollate-Induced Peritonitis in Mice

Objective: To induce a sterile, acute inflammatory response in the peritoneal cavity of mice to quantify the effect of a therapeutic agent on leukocyte recruitment.[17]

Materials:

  • C57BL/6 mice

  • Sterile 3% or 4% Brewer's Thioglycollate Medium (aged for several weeks).[17][18]

  • This compound or vehicle control.

  • Sterile, ice-cold Phosphate Buffered Saline (PBS) with 2 mM EDTA for peritoneal lavage.

  • Flow cytometer and fluorescently-conjugated antibodies (e.g., anti-CD11b, anti-Gr-1/Ly6G, anti-F4/80) to identify cell populations.

Procedure:

  • Treatment (Optional Pre-treatment): Administer this compound or vehicle control to mice via a desired route (e.g., oral gavage) at a set time before inducing peritonitis.

  • Induction: Administer 1-3 mL of sterile thioglycollate medium via intraperitoneal (i.p.) injection.[18]

  • Incubation: House the animals for a specified period to allow for leukocyte infiltration. This can range from 4 hours (for neutrophils) to 72-96 hours (for macrophages).[17][19]

  • Cell Harvest: Euthanize the mouse and place it in a supine position. Expose the peritoneal wall and inject ~5 mL of ice-cold PBS-EDTA into the peritoneal cavity.

  • Peritoneal Lavage: Gently massage the abdomen for 30-60 seconds, then carefully aspirate the fluid containing the peritoneal cells.

  • Cell Quantification:

    • Determine the total number of cells in the lavage fluid using a hemocytometer.

    • Stain the cells with fluorescent antibodies specific for neutrophils, monocytes, and macrophages.

    • Analyze the stained cells using flow cytometry to determine the absolute number and percentage of each leukocyte subset that was recruited to the peritoneum.

  • Analysis: Compare the number of recruited cells between the this compound-treated group and the vehicle control group to determine the percentage of inhibition.

G start Start: C57BL/6 Mice pretreat Pre-treatment: - this compound - Vehicle Control start->pretreat induction Induction: IP Injection of Thioglycollate pretreat->induction incubation Incubation (4-96 hours) induction->incubation harvest Cell Harvest: Peritoneal Lavage with PBS-EDTA incubation->harvest analysis Cell Analysis: - Total Cell Count - Flow Cytometry (Neutrophils, Macrophages) harvest->analysis end End: Data Comparison analysis->end

Caption: Experimental workflow for thioglycollate-induced peritonitis.

References

Cenicriviroc: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of Cenicriviroc (CVC), a dual antagonist of C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). Its performance is evaluated alongside alternative therapeutic agents, Maraviroc (a CCR5 antagonist) and Obeticholic acid (a farnesoid X receptor agonist), supported by experimental data.

Mechanism of Action: Targeting Key Inflammatory and Fibrotic Pathways

This compound exerts its effects by simultaneously blocking two key chemokine receptors involved in inflammatory cell recruitment and activation. CCR2 and its ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) play a crucial role in the migration of monocytes to sites of inflammation. CCR5, with its ligands CCL3, CCL4, and CCL5 (RANTES), is also involved in the trafficking of various immune cells, including T-cells and macrophages. In the context of liver disease, these pathways are implicated in the progression of non-alcoholic steatohepatitis (NASH) and fibrosis.[1][2]

The signaling cascade initiated by chemokine binding to CCR2 and CCR5 involves G-protein-coupled receptor (GPCR) activation, leading to downstream signaling events that promote chemotaxis, cellular activation, and the release of pro-inflammatory and pro-fibrotic mediators.[2] By antagonizing both receptors, this compound aims to disrupt these processes, thereby reducing inflammation and mitigating fibrosis.

In Vitro Efficacy: A Comparative Overview

The in vitro potency of this compound and its comparators has been assessed through various assays, including receptor binding and antiviral activity studies.

DrugTarget(s)Assay TypeMetricValueReference(s)
This compound CCR2 / CCR5Ligand BindingIC502 to 6 nM[3]
Maraviroc CCR5Antiviral Activity (HIV-1)Mean EC500.1 to 1.25 nM[4]
Antiviral Activity (HIV-1 Primary Isolates)Mean IC902.03 nM[4][5]
RANTES Binding InhibitionIC50Not Specified[6]
Obeticholic Acid FXRTransactivation Assay (HepG2 cells)EC50300–600 nM[7]
Cell-free AssayEC50~100 nM[7]

In Vivo Efficacy: Clinical Trial Insights

The clinical efficacy of this compound has been most notably evaluated in the CENTAUR trial for NASH with liver fibrosis. Maraviroc has been extensively studied in HIV-1 treatment, while Obeticholic acid has been investigated for NASH.

DrugIndicationClinical TrialKey Finding(s)Reference(s)
This compound NASH with FibrosisCENTAUR (Phase 2b)After 1 year, twice as many subjects on CVC achieved improvement in fibrosis by ≥1 stage without worsening of steatohepatitis compared to placebo.[1][8]
Maraviroc HIV-1 InfectionMultiple Phase 3 TrialsDemonstrated significant virologic suppression in treatment-experienced patients with CCR5-tropic HIV-1.[4]
Obeticholic Acid NASH with FibrosisREGENERATE (Phase 3)Significantly improved liver fibrosis and key components of NASH disease activity.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols.

Radioligand Binding Assay (for CCR5)

Objective: To determine the binding affinity of a compound to the CCR5 receptor.

Principle: This competitive binding assay utilizes a radiolabeled ligand that specifically binds to CCR5. The ability of a test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be determined.

Generalized Protocol:

  • Receptor Preparation: Cell membranes expressing the CCR5 receptor (e.g., from transfected CHO or HEK293 cells, or from peripheral blood mononuclear cells) are prepared.[10][11]

  • Radioligand: A radiolabeled CCR5 ligand, such as [¹²⁵I]-MIP-1α, is used.[10][12][13]

  • Assay Conditions:

    • Incubation: Receptor membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound are incubated in a suitable buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).[10]

    • Temperature and Time: Incubation is typically carried out at room temperature for 45-60 minutes to reach equilibrium.[12][13]

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The filter is then washed with ice-cold buffer to remove non-specifically bound radioligand.[11]

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]

Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of a compound to inhibit the migration of cells towards a chemoattractant.

Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The ability of a test compound to block the migration of cells through the membrane towards the chemoattractant is quantified.[14]

Generalized Protocol:

  • Cell Preparation: Monocytes or other relevant immune cells are isolated and suspended in a serum-free medium.[15][16]

  • Chamber Setup:

    • The lower wells of the Boyden chamber are filled with medium containing a chemoattractant (e.g., CCL2 for CCR2-mediated chemotaxis) and the test compound at various concentrations.[16]

    • The microporous membrane (pore size selected based on cell type, e.g., 5 µm for monocytes) is placed over the lower wells.[15][16]

    • The cell suspension is added to the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period sufficient to allow for cell migration (e.g., 60 minutes for monocytes).[16]

  • Quantification of Migration:

    • The membrane is removed, fixed, and stained.

    • The number of cells that have migrated to the lower side of the membrane is counted under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye.[17]

  • Data Analysis: The percentage of inhibition of cell migration by the test compound is calculated relative to the control (chemoattractant alone).

Histological Analysis of Liver Biopsy (NASH Clinical Trials)

Objective: To evaluate the effect of a therapeutic agent on the histological features of NASH.

Principle: Liver biopsy remains the gold standard for assessing the severity of NASH and fibrosis. Histological scoring systems are used to semi-quantitatively evaluate changes in steatosis, inflammation, hepatocellular ballooning, and fibrosis.

Generalized Protocol:

  • Biopsy and Fixation: A liver biopsy is obtained and fixed, typically in formalin.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation and ballooning.

    • Masson's Trichrome: To visualize and quantify collagen deposition, which is indicative of fibrosis.[18][19][20][21][22]

  • Histological Scoring (NASH CRN System):

    • Steatosis: Graded 0-3 based on the percentage of hepatocytes containing fat droplets.[23][24][25][26]

    • Lobular Inflammation: Graded 0-3 based on the number of inflammatory foci per 200x field.[23][24][25][26]

    • Hepatocellular Ballooning: Graded 0-2 based on the presence and extent of swollen, rounded hepatocytes.[23][24][25][26]

    • NAFLD Activity Score (NAS): The sum of the scores for steatosis, lobular inflammation, and ballooning (range 0-8). A score of ≥5 is often correlated with a diagnosis of NASH.[24][25][26]

    • Fibrosis Staging: Staged 0-4 based on the location and extent of fibrosis, from no fibrosis (stage 0) to cirrhosis (stage 4). The system includes sub-stages for mild fibrosis (1a, 1b, 1c).[23][27]

  • Data Analysis: Changes in the NAS and fibrosis stage from baseline to the end of treatment are compared between the treatment and placebo groups.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental workflows, the following diagrams have been generated using Graphviz.

G cluster_ligands Chemokine Ligands cluster_receptors Chemokine Receptors cluster_drug Drug Action cluster_downstream Downstream Effects CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 CCL5 CCL5 (RANTES) CCR5 CCR5 CCL5->CCR5 Chemotaxis Monocyte/ Macrophage Chemotaxis CCR2->Chemotaxis CCR5->Chemotaxis CVC This compound CVC->CCR2 CVC->CCR5 Inflammation Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Chemotaxis->Inflammation

Caption: this compound's mechanism of action.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Isolate Monocytes Load_Upper Load Upper Chamber: Monocytes Cells->Load_Upper Chamber Prepare Boyden Chamber Load_Lower Load Lower Chamber: Chemoattractant +/- CVC Chamber->Load_Lower Incubate Incubate (e.g., 37°C, 1 hr) Load_Lower->Incubate Load_Upper->Incubate Fix_Stain Fix and Stain Membrane Incubate->Fix_Stain Count Count Migrated Cells Fix_Stain->Count Analyze Calculate % Inhibition Count->Analyze

Caption: Boyden chamber chemotaxis assay workflow.

G cluster_biopsy Biopsy and Processing cluster_staining Staining cluster_scoring Histological Scoring Biopsy Liver Biopsy Fix Formalin Fixation Biopsy->Fix Embed Paraffin Embedding Fix->Embed Section Sectioning Embed->Section HE_Stain H&E Staining Section->HE_Stain Trichrome_Stain Masson's Trichrome Staining Section->Trichrome_Stain NAS_Score NAFLD Activity Score (NAS): - Steatosis - Inflammation - Ballooning HE_Stain->NAS_Score Fibrosis_Stage Fibrosis Staging Trichrome_Stain->Fibrosis_Stage

Caption: Liver biopsy histological analysis workflow.

References

Safety Operating Guide

Proper Disposal of Cenicriviroc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the investigational drug Cenicriviroc are critical for maintaining laboratory safety and environmental protection. As a CCR2 and CCR5 chemokine receptor antagonist, this compound and its associated waste materials require management as hazardous pharmaceutical waste. Disposal procedures must adhere to federal, state, and local regulations. The primary and recommended method for the disposal of this compound and materials contaminated with it is high-temperature incineration.

Step-by-Step Disposal Protocol for this compound Waste

Researchers and laboratory personnel must follow a systematic approach to ensure the safe and compliant disposal of this compound. This includes the pure compound, solutions, and any contaminated laboratory materials.

1. Segregation of this compound Waste:

Proper segregation at the point of generation is the first critical step. It is a legal requirement to segregate hazardous waste from non-hazardous waste to prevent cross-contamination and ensure correct disposal pathways.[1]

  • Solid Waste: All solid materials that have come into contact with this compound, including gloves, bench paper, empty vials, and contaminated labware (e.g., pipette tips, tubes), should be collected in a designated hazardous waste container.

  • Sharps Waste: Needles, syringes, scalpels, or any other sharp items contaminated with this compound must be placed in a designated, puncture-proof sharps container.[2] These containers are often yellow with a purple lid to signify cytotoxic/cytostatic contamination.[2]

  • Liquid Waste: Unused or expired solutions of this compound should not be disposed of down the drain.[1] They must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[1][3]

2. Waste Container Selection and Labeling:

The choice of waste container is crucial for safe storage and handling.

  • Use containers that are compatible with the chemical properties of this compound.[3]

  • For cytotoxic and cytostatic waste, purple bags or purple-lidded bins are standard.[2][4]

  • All waste containers must be affixed with a "HAZARDOUS WASTE" label provided by your institution's Environmental Health and Safety (EHS) department.[3]

  • The label must be completed with the following information:

    • Principal Investigator's (PI) name.[3]

    • Laboratory location (building and room number).[3]

    • Contact phone number.[3]

    • The full chemical name "this compound" and its concentration. Abbreviations should be avoided.[3]

3. Secure Storage of Waste:

Proper storage of this compound waste is essential to prevent accidental exposure and ensure regulatory compliance.

  • Store all labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[3]

  • The SAA should be a secure and dry location, such as a locked cabinet or within secondary containment.[3]

  • It is important to manage the accumulation of waste and arrange for frequent disposal, as there are legal limits on the storage of hazardous materials.[1]

4. Final Disposal Procedure:

The ultimate disposal of this compound waste is managed through your institution's EHS department in collaboration with a licensed hazardous waste vendor.

  • Incineration: High-temperature incineration is the standard and required method for the disposal of cytotoxic and cytostatic wastes.[2][4] This process effectively destroys the active pharmaceutical ingredient.

  • Chemical Degradation: While chemical degradation can be a method for breaking down some cytotoxic drugs, incineration is the more common and broadly applicable disposal route for this category of waste.[2]

  • Contacting EHS: Once your waste container is ready for pickup, contact your institution's EHS office to arrange for collection. They will manage the transportation and final disposal in compliance with all relevant regulations, including those from the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[3]

Quantitative Data Summary

There is no specific quantitative data available for the disposal of this compound. The general principle is that all quantities of this investigational drug and materials contaminated with it must be treated as hazardous waste.

ParameterGuideline
Disposal Method High-Temperature Incineration
Drain Disposal Prohibited
Waste Classification Hazardous Pharmaceutical Waste

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_preparation Preparation for Disposal cluster_disposal Final Disposal cluster_end A This compound Use in Experiment B Solid Waste (Gloves, Vials) A->B C Liquid Waste (Solutions) A->C D Sharps Waste (Needles) A->D E Collect in Purple-Lidded Hazardous Waste Bin B->E F Collect in Sealed Hazardous Liquid Container C->F G Collect in Purple-Lidded Sharps Container D->G H Affix 'HAZARDOUS WASTE' Label E->H F->H G->H I Complete Label Information: - PI Name - Location - Chemical Name & Conc. H->I J Store in Secure Satellite Accumulation Area (SAA) I->J K Contact Environmental Health & Safety (EHS) J->K L Waste Collected by Certified Vendor K->L M High-Temperature Incineration L->M N Disposal Complete M->N

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Cenicriviroc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cenicriviroc. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, it is prudent to handle it as potentially hazardous until more comprehensive information is available.[1][2][3]

Personal Protective Equipment (PPE)

Based on precautionary principles for handling chemical compounds in a research setting, the following personal protective equipment is recommended to minimize exposure and ensure safety.[3]

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile glovesWear standard laboratory nitrile gloves to prevent skin contact. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesUse to protect eyes from dust or splashes.
Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing and prevent skin exposure.
Respiratory Protection Not generally requiredUse in a well-ventilated area.[2] If creating aerosols or dust, a fit-tested N95 respirator or equivalent may be necessary based on a risk assessment.

Safe Handling and Storage

Handling:

  • Avoid inhalation, ingestion, and contact with eyes and skin.[2][3]

  • Avoid the formation of dust and aerosols.[2]

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Wash hands thoroughly with soap and water after handling.[3]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Refer to the product-specific information for optimal storage temperatures, which is often -20°C for the crystalline solid.[3]

Spill Management and Disposal Plan

In the event of a spill, follow these procedural steps to ensure safety and proper cleanup.

Spill_Management_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Colleagues evacuate->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Carefully Scoop or Wipe Up Material contain->cleanup decontaminate Decontaminate the Area with Soap and Water cleanup->decontaminate waste Place Contaminated Materials in a Sealed Bag decontaminate->waste dispose Dispose of as Chemical Waste (Follow Institutional Guidelines) waste->dispose

Caption: Workflow for the safe management of a this compound spill.

Disposal:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the substance to enter sewers or surface water.[1]

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

First Aid Measures

In case of accidental exposure, follow these first aid procedures.[2]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cenicriviroc
Reactant of Route 2
Reactant of Route 2
Cenicriviroc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.